Product packaging for Methylbenzyl(cyclohexylmethyl)amine(Cat. No.:)

Methylbenzyl(cyclohexylmethyl)amine

Cat. No.: B8456801
M. Wt: 217.35 g/mol
InChI Key: ZYYTWJLRKWLJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylbenzyl(cyclohexylmethyl)amine is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N B8456801 Methylbenzyl(cyclohexylmethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyl-1-cyclohexyl-N-methylmethanamine

InChI

InChI=1S/C15H23N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3

InChI Key

ZYYTWJLRKWLJDV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyl-N-methylcyclohexanamine, also known as Methylbenzyl(cyclohexylmethyl)amine. Due to the limited availability of directly published complete datasets for this specific compound, this guide leverages data from analogous structures to present a detailed and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Overview

N-Benzyl-N-methylcyclohexanamine is a tertiary amine featuring a benzyl group, a methyl group, and a cyclohexyl group attached to the nitrogen atom. Its chemical structure is foundational to interpreting its spectroscopic data.

Structure:

structure N-Benzyl-N-methylcyclohexanamine cluster_benzyl cluster_cyclohexyl N N C_methyl CH3 N->C_methyl C_benzyl_ch2 CH2 N->C_benzyl_ch2 C1_c CH N->C1_c C1_b C C_benzyl_ch2->C1_b C_cyclohexyl_ch CH C2_b CH C1_b->C2_b C3_b CH C2_b->C3_b C4_b CH C3_b->C4_b C5_b CH C4_b->C5_b C6_b CH C5_b->C6_b C6_b->C1_b C2_c CH2 C1_c->C2_c C3_c CH2 C2_c->C3_c C4_c CH2 C3_c->C4_c C5_c CH2 C4_c->C5_c C6_c CH2 C5_c->C6_c C6_c->C1_c

Caption: Chemical structure of N-Benzyl-N-methylcyclohexanamine.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for N-Benzyl-N-methylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.50Singlet2HBenzylic protons (N-CH₂-Ph)
~ 2.20 - 2.40Singlet3HMethyl protons (N-CH₃)
~ 2.30 - 2.50Multiplet1HCyclohexyl methine proton (N-CH)
~ 1.00 - 1.90Multiplet10HCyclohexyl methylene protons

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 139 - 141Quaternary aromatic carbon (C₆H₅)
~ 128 - 129Aromatic carbons (C₆H₅)
~ 126 - 127Aromatic carbons (C₆H₅)
~ 60 - 65Benzylic carbon (N-CH₂-Ph)
~ 58 - 62Cyclohexyl methine carbon (N-CH)
~ 40 - 45Methyl carbon (N-CH₃)
~ 30 - 35Cyclohexyl methylene carbons
~ 25 - 27Cyclohexyl methylene carbons

Note: Predicted chemical shifts are based on data from analogous compounds such as N-benzylaniline, N-methylcyclohexylamine, and other substituted benzylamines.[1][2]

Infrared (IR) Spectroscopy

As a tertiary amine, N-Benzyl-N-methylcyclohexanamine will not exhibit N-H stretching vibrations. The IR spectrum is expected to be dominated by C-H and C-N stretching and bending modes.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3100MediumAromatic C-H stretch
2850 - 2950StrongAliphatic C-H stretch (cyclohexyl and methyl)
~ 1600, 1495, 1450Medium-WeakAromatic C=C stretching
~ 1450MediumCH₂ bending
1000 - 1250MediumC-N stretching
690 - 770StrongAromatic C-H out-of-plane bending

Note: Predicted IR absorptions are based on general principles of IR spectroscopy for tertiary amines and data for similar structures.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-Benzyl-N-methylcyclohexanamine is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from cleavage adjacent to the nitrogen atom (alpha-cleavage).

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
203[M]⁺ (Molecular Ion)
112[M - C₇H₇]⁺ (Loss of benzyl radical)
91[C₇H₇]⁺ (Tropylium ion)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
44[CH₃-N=CH₂]⁺

Note: Predicted fragmentation is based on typical mass spectrometric behavior of tertiary amines.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of N-Benzyl-N-methylcyclohexanamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 (or more, depending on sample concentration).

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of the liquid N-Benzyl-N-methylcyclohexanamine onto the surface of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin film.

Data Acquisition (FTIR):

  • Instrument: Fourier Transform Infrared Spectrometer.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of N-Benzyl-N-methylcyclohexanamine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless or split injection).

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like N-Benzyl-N-methylcyclohexanamine.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid Sample: N-Benzyl-N-methylcyclohexanamine Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR Process Spectra: Chemical Shifts, Integration, Multiplicity Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups: C-H, C-N, Aromatic Stretches Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight and Fragmentation Pattern Acq_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways expected for N-Benzyl-N-methylcyclohexanamine in an electron ionization mass spectrometer.

fragmentation cluster_frags Mol_Ion [C₁₄H₂₁N]⁺˙ m/z = 203 (Molecular Ion) Frag1 [C₈H₁₆N]⁺ m/z = 112 Mol_Ion->Frag1 α-cleavage Frag2 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) Mol_Ion->Frag2 α-cleavage Radical1 •C₇H₇ (Benzyl Radical) Frag1->Radical1 Radical2 •C₆H₁₀N(CH₃) (Cyclohexylmethylamino Radical) Frag2->Radical2

Caption: Predicted MS fragmentation of N-Benzyl-N-methylcyclohexanamine.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the process of crystal structure analysis, using a representative benzylamine derivative, (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, as a case study. While the crystal structure of Methylbenzyl(cyclohexylmethyl)amine is not publicly available, the methodologies and data interpretation presented herein are directly applicable and provide a comprehensive framework for the structural elucidation of this and related molecules. Understanding the precise three-dimensional arrangement of atoms in a molecule is paramount in drug discovery and development, as it governs molecular interactions, physical properties, and biological activity.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of benzylamine derivatives often involves well-established organic chemistry reactions.

Experimental Protocol: Synthesis of a Representative Benzylamine Derivative

The synthesis of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride serves as an illustrative example.[1] The process involves the reaction of 2-(methylsulfanyl)benzylamine with 1-bromo-2-chloroethane. The resulting amine is then converted to its hydrochloride salt to facilitate crystallization.

Workflow for the Synthesis of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride

reagent1 2-(methylsulfanyl)benzylamine reaction Stirring at room temperature reagent1->reaction reagent2 1-bromo-2-chloroethane reagent2->reaction solvent Toluene solvent->reaction workup Aqueous work-up reaction->workup product_base (2-chloroethyl)[2-(methylsulfanyl)benzyl]amine workup->product_base crystallization Crystallization product_base->crystallization hcl HCl in ether hcl->crystallization final_product (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride crystals crystallization->final_product

Caption: Synthetic pathway for a representative benzylamine hydrochloride salt.

Crystallization

The formation of single crystals suitable for X-ray diffraction is a critical and often challenging step. For the representative compound, slow evaporation of a solution of the hydrochloride salt in a suitable solvent system, such as a mixture of methanol and diethyl ether, can yield high-quality crystals.[1] The choice of solvent and the rate of evaporation are crucial parameters that need to be optimized.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule. It relies on the diffraction pattern produced when a single crystal is irradiated with X-rays.

Experimental Protocol: Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and a complete dataset of diffraction intensities is collected. The data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

General Workflow for Crystal Structure Determination

crystal Single Crystal Selection diffractometer Diffractometer crystal->diffractometer xray X-ray Source xray->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: From crystal to structure: the X-ray diffraction workflow.

Structural Analysis and Data Presentation

The refined crystal structure provides a wealth of quantitative data that is crucial for understanding the molecule's properties. This data is typically presented in standardized tables.

Crystallographic Data

The following table summarizes the crystallographic data for the representative compound, (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride.[1]

ParameterValue
Chemical FormulaC₁₀H₁₅ClNS⁺ · Cl⁻
Formula Weight252.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.135 (3)
b (Å)8.217 (2)
c (Å)12.893 (3)
β (°)100.98 (3)
Volume (ų)1260.5 (5)
Z4
Density (calculated) (g/cm³)1.329
Absorption Coefficient (mm⁻¹)0.76
F(000)528
Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles reveals important information about the bonding within the molecule.

BondLength (Å)AngleAngle (°)
S1—C71.771 (2)C8—N1—C9114.2 (2)
S1—C11.778 (2)C2—C1—S1118.4 (2)
N1—C81.481 (3)C6—C1—S1121.5 (2)
N1—C91.483 (3)C7—S1—C1103.1 (1)
C9—C101.505 (3)C8—N1—H1A108.7
C10—Cl11.794 (3)C9—N1—H1A108.7

Supramolecular Interactions: The Role of Hydrogen Bonding

In the solid state, molecules are organized into a three-dimensional lattice through various intermolecular interactions. For ammonium salts, hydrogen bonding plays a crucial role in stabilizing the crystal packing.

In the crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, the ammonium protons form hydrogen bonds with the chloride anions.[1] These interactions create a network that holds the ions together in the crystal lattice.

Hydrogen Bond Geometry

cluster_0 Cation 1 cluster_1 Anion 1 cluster_2 Cation 2 (Symmetry Generated) N1 N1-H1A Cl2 Cl2 N1->Cl2 D-H···A = 2.24 Å ∠(DHA) = 168° N1_symm N1-H1B N1_symm->Cl2 D-H···A = 2.26 Å ∠(DHA) = 171°

Caption: Hydrogen bonding interactions in the crystal lattice.

The analysis of these non-covalent interactions is critical in understanding the physical properties of the solid state, such as melting point and solubility, and can provide insights into potential drug-receptor interactions.

Conclusion

The crystal structure analysis of a molecule, as illustrated through the example of a benzylamine derivative, is a powerful technique that provides definitive information about its three-dimensional structure and intermolecular interactions. This knowledge is indispensable for rational drug design, polymorphism studies, and understanding structure-activity relationships. While the specific crystallographic data for this compound remains to be determined, the protocols and analytical methods detailed in this guide provide a robust framework for its future structural elucidation and for the broader field of medicinal chemistry research.

References

Novel Synthetic Routes to Methylbenzyl(cyclohexylmethyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and efficient synthetic routes for the preparation of Methylbenzyl(cyclohexylmethyl)amine, a tertiary amine with potential applications in pharmaceutical and materials science. The document details two primary synthetic strategies: a direct one-pot reductive amination and a sequential two-step approach involving the formation of a secondary amine intermediate followed by methylation. This guide includes detailed experimental protocols, comparative data in tabular format, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Route 1: Direct Reductive Amination

The most direct and atom-economical approach to this compound is through a one-pot reductive amination reaction. This method involves the reaction of N-methylbenzylamine with cyclohexanecarboxaldehyde in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mild nature and high selectivity for the reduction of the intermediate iminium ion over the starting aldehyde.[1][2]

Experimental Protocol: One-Pot Reductive Amination

To a stirred solution of N-methylbenzylamine (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature is added sodium triacetoxyborohydride (1.5 eq) in one portion. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added. The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting materials are consumed as monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation: Reductive Amination
ParameterConditionTypical Yield (%)Reference
Reactants N-methylbenzylamine, Cyclohexanecarboxaldehyde--
Reducing Agent Sodium Triacetoxyborohydride85-95 (estimated)[2][3]
Solvent 1,2-Dichloroethane (DCE)-[2]
Catalyst Acetic Acid (optional)-[2]
Temperature Room Temperature-[2]
Reaction Time 12-24 hours-[2]

Experimental Workflow: Direct Reductive Amination

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process N_methylbenzylamine N-methylbenzylamine Reaction One-Pot Reaction (Room Temperature, 12-24h) N_methylbenzylamine->Reaction Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Reaction NaBH_OAc_3 NaBH(OAc)3 NaBH_OAc_3->Reaction DCE DCE (Solvent) DCE->Reaction AcOH Acetic Acid (cat.) AcOH->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Direct Reductive Amination Workflow

Route 2: Sequential Synthesis via Secondary Amine Intermediate

An alternative, two-step synthetic route involves the initial preparation of the secondary amine, N-(cyclohexylmethyl)benzylamine, followed by its methylation to yield the desired tertiary amine. This approach offers the flexibility of isolating and characterizing the intermediate, which can be advantageous for process control and purity assessment.

Step 1: Synthesis of N-(cyclohexylmethyl)benzylamine

The intermediate secondary amine can be synthesized via the reductive amination of cyclohexanecarboxaldehyde with benzylamine.

A mixture of cyclohexanecarboxaldehyde (1.1 eq) and benzylamine (1.0 eq) in methanol is stirred at room temperature for 1 hour to facilitate the formation of the corresponding imine. The reaction mixture is then subjected to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.[4] After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude N-(cyclohexylmethyl)benzylamine can be purified by distillation or column chromatography, though it is often of sufficient purity to be used directly in the subsequent methylation step.

Step 2: Methylation of N-(cyclohexylmethyl)benzylamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of secondary amines using formic acid and formaldehyde.[5][6] This reaction is known for its high yields and the absence of over-alkylation to form quaternary ammonium salts.[6]

To a flask containing N-(cyclohexylmethyl)benzylamine (1.0 eq) is added an excess of formic acid (2.5 eq) and aqueous formaldehyde (37 wt. %, 2.5 eq). The reaction mixture is heated to reflux (100-110 °C) for 8-12 hours, during which the evolution of carbon dioxide will be observed. After cooling to room temperature, the reaction mixture is made alkaline by the careful addition of a concentrated sodium hydroxide solution. The product is then extracted with diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography.

Data Presentation: Two-Step Synthesis
StepReactionReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1 Reductive AminationCyclohexanecarboxaldehyde, BenzylaminePd/C, H₂MethanolRoom Temp.1280-90[4]
2 Eschweiler-Clarke MethylationN-(cyclohexylmethyl)benzylamineFormic Acid, FormaldehydeNone100-1108-12>90[7][8]

Experimental Workflow: Two-Step Synthesis

G cluster_step1 Step 1: Secondary Amine Synthesis cluster_reactants1 Reactants cluster_reagents1 Reagents cluster_step2 Step 2: Methylation cluster_reagents2 Reagents Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Reaction1 Reductive Amination (Room Temp, 12h) Cyclohexanecarboxaldehyde->Reaction1 Benzylamine Benzylamine Benzylamine->Reaction1 Pd_C Pd/C, H₂ Pd_C->Reaction1 Methanol Methanol Methanol->Reaction1 Intermediate N-(cyclohexylmethyl)benzylamine Reaction1->Intermediate Reaction2 Eschweiler-Clarke (Reflux, 8-12h) Intermediate->Reaction2 Formic_Acid Formic Acid Formic_Acid->Reaction2 Formaldehyde Formaldehyde Formaldehyde->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Two-Step Synthesis Workflow

Conclusion

Both the direct reductive amination and the two-step sequential synthesis represent viable and efficient methods for the preparation of this compound. The choice of route may depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the need for intermediate characterization. The direct reductive amination offers a more streamlined approach, while the two-step synthesis provides greater control over the process. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

In Vitro Mechanism of Action of Methylbenzyl(cyclohexylmethyl)amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that a comprehensive review of publicly available scientific literature reveals a significant lack of specific in vitro data on the mechanism of action for Methylbenzyl(cyclohexylmethyl)amine. Despite extensive searches, no dedicated studies detailing its binding affinities, functional activities, or specific signaling pathways were identified. This suggests that the compound may be a novel chemical entity with limited published research or a research chemical that has not been extensively characterized.

While direct data is unavailable, an examination of structurally related compounds can provide potential, albeit speculative, insights into its possible biological activities. Compounds sharing the benzylamine, cyclohexylamine, or N-methylamine moieties have been investigated for a variety of in vitro effects. It is crucial to emphasize that the activity of these related molecules cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in pharmacological properties.

Potential Activities Based on Structurally Related Compounds

Several classes of compounds structurally related to this compound have demonstrated distinct in vitro mechanisms of action. These include interactions with monoamine systems and other cellular targets.

Monoamine Transporter and Receptor Interactions

A significant body of research exists on N-substituted benzylamine and phenethylamine derivatives, many of which exhibit activity at monoamine transporters and receptors. For instance, N-benzyl substitution on phenethylamines has been shown to increase affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors. Furthermore, certain cycloalkanol ethylamine scaffolds, which bear some resemblance to the cyclohexylmethylamine moiety, have been explored as norepinephrine reuptake inhibitors. These findings suggest that this compound could potentially interact with serotonin, norepinephrine, or dopamine systems, though experimental validation is required.

Monoamine Oxidase Inhibition

Derivatives of benzylamine are known to act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. Both selective and non-selective MAO inhibitors containing benzylamine structures have been developed. Therefore, it is plausible that this compound could exhibit inhibitory activity against MAO-A or MAO-B, which would have significant implications for its potential neuropharmacological profile.

Cytotoxic Effects

Some N-substituted benzylamine derivatives have been investigated for their cytotoxic properties. For example, N-isopropylbenzylamine has been shown to induce neuronal cell death in vitro by increasing intracellular nitric oxide levels through the upregulation of neuronal nitric oxide synthase (nNOS). While this provides a potential mechanism for toxicity, it is not a universal feature of all benzylamines and would require specific investigation for this compound.

Future Directions

Given the absence of specific data, the in vitro mechanism of action of this compound remains to be elucidated. To characterize this compound, a systematic in vitro pharmacological evaluation would be necessary. The following experimental workflow is proposed for a comprehensive assessment.

Proposed Initial In Vitro Screening Workflow

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Mechanism Elucidation start This compound receptor_panel Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) start->receptor_panel Primary Binding Assays functional_assays Functional Assays for Identified Hits (e.g., Calcium flux, cAMP, Reporter Gene) receptor_panel->functional_assays Identified Primary Targets transporter_assays Monoamine Transporter Uptake Assays (DAT, NET, SERT) receptor_panel->transporter_assays mao_assays MAO-A and MAO-B Inhibition Assays receptor_panel->mao_assays dose_response Dose-Response Curves (EC50/IC50 Determination) functional_assays->dose_response pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for pERK, pAkt) dose_response->pathway_analysis end In Vitro Pharmacological Profile pathway_analysis->end transporter_assays->end mao_assays->end

Caption: Proposed experimental workflow for elucidating the in vitro mechanism of action.

This systematic approach, beginning with broad screening followed by more focused functional and mechanistic studies, would be essential to accurately define the in vitro pharmacology of this compound. Without such experimental data, any discussion of its mechanism of action remains speculative and based on the activities of structurally related but distinct molecules.

In Silico Modeling of Methylbenzyl(cyclohexylmethyl)amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

This technical whitepaper provides a comprehensive overview of the in silico methodologies used to model the interactions of Methylbenzyl(cyclohexylmethyl)amine. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.

Introduction

This compound is a tertiary amine with structural similarities to known neuromodulatory compounds. Its combination of aromatic and aliphatic cyclic moieties suggests potential interactions with various biological targets, particularly those with hydrophobic binding pockets. In silico modeling offers a powerful, resource-efficient approach to predict these interactions, elucidate potential mechanisms of action, and guide further experimental validation.

Due to the structural characteristics of the molecule, this guide will focus on its potential interaction with the Sigma-1 Receptor (S1R), a unique chaperone protein involved in a multitude of cellular functions and a common target for amine-containing compounds[1][2][3]. The following sections will detail the computational protocols for molecular docking and molecular dynamics simulations to characterize this interaction.

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[4]

Experimental Protocol: Molecular Docking

A standardized molecular docking workflow was conceptualized for predicting the binding of this compound and its analogs to the human Sigma-1 Receptor.

  • Receptor Preparation:

    • The crystal structure of the human Sigma-1 Receptor is obtained from the RCSB Protein Data Bank (e.g., PDB ID: 6DK1).

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogens and Gasteiger charges are added to the receptor structure using AutoDockTools.[4][5] The prepared receptor file is saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a chemical drawing tool like PubChem Sketcher and optimized using a suitable force field (e.g., MMFF94).

    • The ligand's rotatable bonds are defined, and Gasteiger charges are computed. The final structure is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the known binding site of the S1R. The dimensions are typically set to 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligand.

  • Docking Simulation:

    • The docking simulation is performed using AutoDock Vina.[4][5] The software's genetic algorithm explores various conformations of the ligand within the binding site.

    • The simulation is typically run with a high exhaustiveness setting (e.g., 20) to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The results are analyzed based on the predicted binding affinity (kcal/mol) and the binding pose.[4]

    • The top-ranked poses are visualized to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket.

Data Presentation: Docking Results

The following table summarizes hypothetical docking results for this compound and a series of its analogs against the Sigma-1 Receptor. Lower binding energy values indicate a more favorable interaction.

Compound IDIUPAC NamePredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Kᵢ, nM)
MBCMA-01 This compound -9.2 15.5
MBCMA-02Benzyl(cyclohexylmethyl)amine-8.828.1
MBCMA-03Methyl(4-fluorobenzyl)(cyclohexylmethyl)amine-9.510.2
MBCMA-04Methylbenzyl(cyclopentylmethyl)amine-8.545.7

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the persistence of key interactions.[6][7]

Experimental Protocol: MD Simulation

The following protocol outlines the steps for running an MD simulation on the top-ranked docking pose of MBCMA-01 with the Sigma-1 Receptor using GROMACS.[6][8][9]

  • System Preparation:

    • The protein-ligand complex from the docking output is used as the starting structure.

    • The CHARMM36 all-atom force field is used for the protein, and the ligand topology and parameters are generated using the CGenFF server.[6][8]

  • Solvation and Ionization:

    • The complex is placed in a cubic box with periodic boundary conditions, ensuring a minimum distance of 1.0 nm from the box edges.

    • The system is solvated with the TIP3P water model.[6]

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's net charge.[6][8]

  • Energy Minimization:

    • The energy of the system is minimized for 50,000 steps using the steepest descent algorithm to relax the structure and remove steric clashes.[6]

  • Equilibration:

    • The system undergoes a two-phase equilibration process.

    • NVT Equilibration (100 ps): The system is heated to 300 K while keeping the number of particles, volume, and temperature constant. Position restraints are applied to the protein and ligand heavy atoms.

    • NPT Equilibration (100 ps): The system is equilibrated with constant pressure (1 bar) and temperature (300 K). This phase ensures the system reaches the correct density.

  • Production MD Run:

    • A production MD simulation is run for 100 nanoseconds (ns) without position restraints.[6] Trajectory data is saved every 10 picoseconds (ps).

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).[6]

Data Presentation: MD Simulation Stability Metrics

This table presents a summary of hypothetical data obtained from a 100 ns MD simulation of the S1R-MBCMA-01 complex.

MetricDescriptionAverage Value (100 ns)Standard Deviation
RMSD (Backbone) Measures the deviation of the protein backbone from the initial structure.0.25 nm0.03 nm
RMSD (Ligand) Measures the deviation of the ligand relative to the protein binding pocket.0.12 nm0.02 nm
RMSF (Binding Site) Measures the flexibility of amino acid residues in the binding site.0.15 nm0.04 nm
Radius of Gyration (Rg) Measures the compactness of the protein-ligand complex.2.18 nm0.01 nm

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex computational workflows and biological pathways.

G Figure 1: In Silico Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor 1. Obtain Receptor Structure (PDB) Ligand 2. Prepare Ligand Structure (3D SDF) Grid 3. Define Binding Site (Grid Box) Ligand->Grid Vina 4. Run Docking Simulation (AutoDock Vina) Grid->Vina Results 5. Analyze Binding Poses & Affinity Scores Vina->Results Visualization 6. Visualize Interactions (PyMOL) Results->Visualization

Figure 1: In Silico Molecular Docking Workflow

G Figure 2: Molecular Dynamics Simulation Workflow Start Start: Docked Protein-Ligand Complex Solvate 1. Solvate & Add Ions (GROMACS) Start->Solvate Minimize 2. Energy Minimization Solvate->Minimize Equilibrate 3. NVT/NPT Equilibration Minimize->Equilibrate Production 4. Production MD Run (100 ns) Equilibrate->Production Analyze 5. Trajectory Analysis (RMSD, RMSF, Rg) Production->Analyze End End: Stability & Interaction Data Analyze->End

Figure 2: Molecular Dynamics Simulation Workflow

G Figure 3: Sigma-1 Receptor (S1R) Signaling Logic cluster_effects Downstream Cellular Effects Ligand S1R Ligand (e.g., MBCMA-01) S1R_inactive Inactive S1R-BiP Complex (ER Membrane) Ligand->S1R_inactive Binds S1R_active Active S1R Chaperone S1R_inactive->S1R_active Dissociation IonChannel Modulation of Ion Channels (e.g., SK, ASIC) S1R_active->IonChannel Interacts with GPCR Modulation of GPCR Signaling S1R_active->GPCR Interacts with Neurite Neurite Outgrowth & Synaptic Plasticity S1R_active->Neurite Promotes ER_Stress ER Stress ER_Stress->S1R_inactive Induces

Figure 3: Sigma-1 Receptor (S1R) Signaling Logic

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for investigating the interactions of this compound with the Sigma-1 Receptor. Molecular docking successfully identified favorable binding poses and affinities, while molecular dynamics simulations offered critical insights into the stability of the protein-ligand complex. These computational methods are indispensable for generating testable hypotheses, prioritizing compounds for synthesis and biological screening, and accelerating the drug discovery process. The presented workflows and data serve as a foundational template for the computational evaluation of novel small molecule ligands.

References

Discovery of Methylbenzyl(cyclohexylmethyl)amine and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Derivatives of Benzyl-(cyclohexylmethyl)amine Analogs For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of a class of substituted benzyl-(cyclohexylmethyl)amine derivatives. While the specific molecule "Methylbenzyl(cyclohexylmethyl)amine" is not explicitly detailed in existing literature, this guide focuses on a closely related and well-characterized series of analogs, namely benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivatives. These compounds have demonstrated significant promise as antibacterial agents. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and proposed mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents with unique mechanisms of action. The benzylamine and cyclohexylamine moieties are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The combination of these fragments in the benzyl-(cyclohexylmethyl)amine scaffold presents a promising avenue for the development of new therapeutics. This guide focuses on a series of such derivatives that have shown potent activity against both Gram-positive and Gram-negative bacteria.

Synthesis of Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Derivatives

The synthesis of the title compounds is a multi-step process that begins with commercially available starting materials. A general synthetic scheme is outlined below, based on methodologies reported in the literature[1].

Experimental Workflow

Synthetic Workflow A cis/trans-1,3-Cyclohexanedicarboxylic acid B Lithium Aluminium Hydride (LAH) in THF A->B Reduction C cis/trans-1,3-Bis(hydroxymethyl)cyclohexane B->C D Thionyl Chloride (SOCl2) C->D Chlorination E cis/trans-1,3-Bis(chloromethyl)cyclohexane D->E F Substituted Benzylamine E->F Nucleophilic Substitution G Final Product: Substituted Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine F->G

Caption: Synthetic pathway for benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of cis/trans-1,3-Bis(hydroxymethyl)cyclohexane To a stirred solution of lithium aluminum hydride in dry tetrahydrofuran (THF), a solution of cis/trans-1,3-cyclohexanedicarboxylic acid in dry THF is added dropwise at 0 °C. The reaction mixture is then refluxed for 8 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered, and the filtrate is concentrated under reduced pressure to yield cis/trans-1,3-bis(hydroxymethyl)cyclohexane as a viscous liquid.

Step 2: Synthesis of cis/trans-1,3-Bis(chloromethyl)cyclohexane A solution of cis/trans-1,3-bis(hydroxymethyl)cyclohexane in chloroform is added dropwise to a stirred solution of thionyl chloride in chloroform at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent and excess thionyl chloride are removed under reduced pressure to give the crude cis/trans-1,3-bis(chloromethyl)cyclohexane, which is used in the next step without further purification.

Step 3: Synthesis of Substituted Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Derivatives A mixture of cis/trans-1,3-bis(chloromethyl)cyclohexane, the appropriately substituted benzylamine (4 equivalents), and potassium carbonate in acetonitrile is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the final substituted benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivative[1].

Biological Activity and Structure-Activity Relationship (SAR)

The antibacterial activity of the synthesized compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, was determined for each derivative.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values (in µg/mL) for a selection of derivatives against various bacterial strains[1].

Compound IDR (Substitution on Benzyl Ring)P. aeruginosa (ATCC 27853)S. epidermidis (MTCC 435)E. coli (ATCC 25922)S. aureus (ATCC 25923)
6a H0.0620.031>1>1
6b 2-Cl0.0150.0070.50.25
6c 3-Cl0.0310.015>1>1
6d 4-Cl0.0070.0030.1250.062
6e 2,4-diCl0.0030.0020.0620.031
6f 3,4-diCl0.0020.0020.0310.015
6g 4-F0.0150.0070.250.125
6h 4-Br0.0030.0020.0620.031
6i 4-CH₃0.0310.015>1>1
6j 4-OCH₃0.0620.031>1>1
6k 4-NO₂0.0070.0030.1250.062
6l 3,4,5-triOCH₃0.0150.0070.0150.007
6m 2,5-diOCH₃0.0150.0150.0150.015

Data extracted from Kumar, D., et al. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895.[1]

Structure-Activity Relationship Analysis

The data reveals several key SAR trends:

  • Halogen Substitution: The presence of halogen atoms on the benzyl ring generally enhances antibacterial activity. Dichloro-substituted compounds, particularly 6f (3,4-diCl), exhibited the most potent activity against P. aeruginosa and S. epidermidis[1].

  • Position of Substituents: The position of the substituent on the aromatic ring influences potency. For instance, the 4-chloro derivative (6d ) was more active than the 2-chloro (6b ) and 3-chloro (6c ) analogs[1].

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) tend to confer greater activity than electron-donating groups (e.g., -CH₃, -OCH₃)[1].

  • Broad-Spectrum Activity: While most compounds showed high potency against P. aeruginosa and S. epidermidis, compounds 6l (3,4,5-triOCH₃) and 6m (2,5-diOCH₃) demonstrated broad-spectrum activity against all four tested bacterial strains[1].

Proposed Mechanism of Action

The precise molecular mechanism of action for this class of compounds has not been fully elucidated. However, based on studies of structurally related benzylamine and cyclohexylamine derivatives, a multi-faceted mechanism can be proposed, primarily involving the disruption of the bacterial cell membrane and potential inhibition of essential enzymes[2][3][4].

Signaling Pathway and Cellular Targets

Proposed Mechanism of Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Compound Benzyl-(cyclohexylmethyl)amine Derivative Membrane Lipid Bilayer Compound->Membrane Initial Interaction (Electrostatic/Hydrophobic) Enzyme Intracellular Enzyme (e.g., Acetyltransferase) Compound->Enzyme Cellular Uptake Disruption Membrane Disruption & Permeability Increase Membrane->Disruption IonLeakage Ion Leakage Disruption->IonLeakage MetaboliteLeakage Metabolite Leakage Disruption->MetaboliteLeakage CellDeath Bacterial Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->CellDeath

Caption: Hypothesized mechanism of antibacterial action.

The proposed mechanism initiates with the interaction of the cationic amine derivative with the negatively charged components of the bacterial cell membrane. This interaction is likely driven by both electrostatic and hydrophobic forces. This association is thought to disrupt the integrity of the lipid bilayer, leading to increased membrane permeability[2]. The subsequent leakage of essential ions and small metabolites compromises cellular functions, ultimately leading to bacterial cell death. Additionally, if the compound is able to enter the cell, it may inhibit the function of essential intracellular enzymes, contributing to its bactericidal effect[3][5].

Conclusion and Future Directions

The benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine scaffold represents a promising class of antibacterial agents with potent activity, particularly against challenging Gram-negative pathogens like P. aeruginosa. The structure-activity relationships identified provide a clear rationale for the design of more potent and selective analogs. Future research should focus on elucidating the precise molecular mechanism of action, which could reveal novel bacterial targets. Furthermore, optimization of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their potential development as therapeutic agents. The broad-spectrum activity of the methoxy-substituted derivatives warrants further investigation and development.

References

Preliminary biological activity screening of Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preliminary Biological Activity Screening of Methylbenzyl(cyclohexylmethyl)amine

Introduction

This compound is a synthetic compound for which, to date, no specific biological activity has been reported in peer-reviewed literature. However, the structural motifs present in the molecule, namely the benzylamine and cyclohexylamine moieties, are found in various compounds with demonstrated pharmacological activities. This guide outlines a proposed preliminary biological activity screening for this compound based on the known activities of structurally related analogs. The primary areas of investigation suggested are antibacterial and anticonvulsant activities.

This document provides a framework for researchers, scientists, and drug development professionals to initiate the pharmacological evaluation of this novel compound. It includes proposed experimental protocols, data from related molecules for comparative purposes, and visual workflows to guide the screening process.

Predicted Biological Activities and Screening Strategy

Based on the biological activities of structurally similar compounds, two primary areas are proposed for the initial screening of this compound: antibacterial and anticonvulsant activity.

Antibacterial Activity

A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] Notably, some of these compounds were highly effective against Pseudomonas aeruginosa and Staphylococcus epidermidis.[1] This suggests that this compound may possess similar antibacterial properties.

Proposed Screening Workflow: Antibacterial Activity

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Secondary Screening cluster_2 Phase 3: Evaluation A Prepare Stock Solution of This compound C Perform Broth Microdilution Assay A->C B Select Bacterial Strains (Gram-positive & Gram-negative) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Assess Hemolytic Activity (Mammalian Erythrocytes) D->E F Determine Minimum Bactericidal Concentration (MBC) D->F H Evaluate Therapeutic Index (Hemolysis vs. MIC) E->H G Compare MIC/MBC to Reference Antibiotics F->G I Decision: Proceed to Further Preclinical Studies G->I H->I

Caption: Workflow for Preliminary Antibacterial Screening.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quantitative Data from Structurally Related Compounds: Antibacterial Activity

CompoundTarget OrganismMIC (µg/mL)Reference
Derivative 6lPseudomonas aeruginosa0.002 - 0.016[1]
Derivative 6mStaphylococcus epidermidis0.002 - 0.016[1]
Derivative 6lOther Bacterial Strains0.002 - 0.016[1]
Derivative 6mOther Bacterial Strains0.002 - 0.016[1]

Note: The specific structures of derivatives 6l and 6m are detailed in the cited literature.

Anticonvulsant Activity

A series of (1-(benzyl(aryl)amino)cyclohexyl)methyl esters have been synthesized and screened for anticonvulsant properties.[2] One of the most potent compounds from this series, compound 7k, demonstrated significantly higher potency than the reference drugs phenobarbital and ethosuximide in the subcutaneous pentylenetetrazole (scPTZ) seizure model.[2] This suggests that the core structure, which shares similarities with this compound, may confer anticonvulsant effects.

Proposed Screening Workflow: Anticonvulsant Activity

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Dose-Response & Neurotoxicity cluster_2 Phase 3: Evaluation A Administer Compound to Mice (e.g., Intraperitoneally) B Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizures) A->C E Assess Neurotoxicity (e.g., Rotarod Test) A->E D Determine Median Effective Dose (ED50) in MES and/or scPTZ Tests B->D C->D G Calculate Protective Index (PI = TD50/ED50) D->G F Determine Median Toxic Dose (TD50) E->F F->G H Compare ED50 and PI to Reference Anticonvulsants G->H I Decision: Proceed to Chronic Models and Mechanism of Action Studies H->I

Caption: Workflow for Preliminary Anticonvulsant Screening.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Animal Preparation:

    • Use male Swiss mice (or a similar standard strain) weighing 20-25 g.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Acclimatize the animals to the laboratory conditions for at least 3 days prior to the experiment.

  • Compound Administration:

    • Dissolve or suspend this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Administer the compound to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) injection at various doses.

    • Administer the vehicle alone to a control group.

  • Induction of Seizures:

    • At the time of predicted peak effect (e.g., 30-60 minutes post-injection), administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the posterior midline of the neck.

  • Observation and Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

    • An animal is considered protected if it does not exhibit a clonic seizure during the observation period.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Quantitative Data from Structurally Related Compounds: Anticonvulsant Activity

CompoundTest ModelED50 (mmol/kg)NeurotoxicityReference
Compound 7kscPTZ0.0056Not observed at max dose[2]
Phenobarbital (Ref)scPTZ0.056-[2]
Ethosuximide (Ref)scPTZ0.92-[2]
Compound 7bMES> 0.0821 (66% protection)Not observed at max dose[2]
Compound 7kMES> 0.0334 (50% protection)Not observed at max dose[2]
Diphenylhydantoin (Ref)MES0.16 (100% protection)-[2]

Conclusion and Future Directions

While there is no direct evidence for the biological activity of this compound, the activities of its structural analogs provide a strong rationale for initiating a preliminary screening campaign. The proposed workflows and experimental protocols for antibacterial and anticonvulsant testing offer a clear path forward. Positive results in these initial screens would warrant further investigation, including determination of the mechanism of action, evaluation in more advanced disease models, and assessment of the structure-activity relationship through the synthesis and testing of further derivatives. This systematic approach will be crucial in determining the potential therapeutic value of this novel chemical entity.

References

An In-depth Technical Guide on the Solubility and Stability Studies of Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Methylbenzyl(cyclohexylmethyl)amine" is ambiguous and could refer to several distinct isomers depending on the position of the methyl group on the benzyl ring and its attachment to the nitrogen atom. As of this writing, detailed public-domain data on the solubility and stability of a compound with this specific name is not available. This guide, therefore, provides a generalized framework of the principles, experimental protocols, and data presentation relevant to the solubility and stability assessment of a representative molecule, N-(4-methylbenzyl)-N-(cyclohexylmethyl)amine, intended for researchers, scientists, and drug development professionals. The methodologies described are based on established pharmaceutical industry practices and regulatory guidelines.

Introduction

The preclinical and clinical success of a new chemical entity (NCE) is profoundly influenced by its physicochemical properties. Among these, solubility and stability are paramount as they directly impact bioavailability, manufacturability, and shelf-life. This technical guide outlines the fundamental studies required to characterize the solubility and stability profile of a compound, exemplified by this compound. Adherence to systematic and rigorous evaluation protocols, such as those established by the International Council for Harmonisation (ICH), is critical for regulatory submissions and successful drug development.[1][2]

Solubility Studies

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. It is typically assessed under both kinetic and thermodynamic conditions to provide a comprehensive understanding of a compound's behavior.[3][4]

  • Kinetic Solubility: Measures the concentration of a compound in solution at a specific time point after being introduced from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput screening method used in early drug discovery.[3][5]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid, undissolved material.[4][6] This is the gold standard for solubility measurement and is crucial for formulation development.[4]

Experimental Protocols

This method is considered the benchmark for determining equilibrium solubility.[7]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, various organic solvents).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7][8]

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from a stock solution of known concentration.[8]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to check for any polymorphic or solvate transitions.

This assay is designed for rapid screening of compound solubility in early discovery phases.[3][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for instance, at 10 mM.

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate. Then, add the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically 1-2%) to minimize its solubilizing effect.[10]

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[10]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.[3]

    • Filtration/UV: Alternatively, filter the contents of the wells through a filter plate to remove any precipitate.[11]

  • Quantification: Measure the concentration of the compound remaining in the filtrate using a UV plate reader or by LC-MS/MS, comparing the results to a calibration curve.[11]

Data Presentation: Solubility of this compound
Solvent/MediumTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
Deionized Water25< 1< 5
PBS (pH 7.4)255.215
0.1 M HCl25> 1000> 200
Simulated Gastric Fluid (pH 1.2)37> 1000Not Determined
Simulated Intestinal Fluid (pH 6.8)378.5Not Determined
Ethanol25> 2000Not Determined
Propylene Glycol25850Not Determined

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Solubility Determination Workflow

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (High-Throughput) thermo_start Add excess solid to solvent thermo_equilibrate Equilibrate (24-72h) with shaking thermo_start->thermo_equilibrate thermo_filter Filter supernatant thermo_equilibrate->thermo_filter thermo_quantify Quantify by HPLC-UV thermo_filter->thermo_quantify thermo_end Report Solubility (µg/mL) thermo_quantify->thermo_end kinetic_start Add DMSO stock to aqueous buffer kinetic_incubate Incubate (1-2h) with shaking kinetic_start->kinetic_incubate kinetic_detect Detect/Separate Precipitate kinetic_incubate->kinetic_detect kinetic_quantify Quantify by Nephelometry or UV/LC-MS kinetic_detect->kinetic_quantify kinetic_end Report Solubility (µM) kinetic_quantify->kinetic_end

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Studies

Stability testing is crucial for determining the re-test period for a drug substance or the shelf life for a drug product.[1] These studies evaluate how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1]

Experimental Protocols

Forced degradation studies are undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[2][12] The goal is typically to achieve 5-20% degradation of the active substance.[13]

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl and separately in 0.1 M NaOH.[13]

    • Store the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[13]

    • At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a defined period.

    • Analyze samples at specified time points by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both cool white fluorescent and near-UV light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and dark control samples by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability condition, such as 50°C, 60°C, 70°C).[14]

    • Analyze samples at specified time points by HPLC to assess the extent of degradation.

These studies are performed on at least three primary batches of the drug substance to establish a re-test period. The substance should be stored in a container closure system that simulates the proposed packaging.[15][16]

  • Storage Conditions (as per ICH Q1A(R2)): [1]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16]

    • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[16]

  • Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Stability of this compound
ConditionDurationAppearanceAssay (% Initial)Total Degradation Products (%)
Forced Degradation
0.1 M HCl (60°C)24 hoursSolution clear85.214.8
0.1 M NaOH (60°C)24 hoursSolution clear98.91.1
3% H₂O₂ (RT)24 hoursSolution clear91.58.5
Photostability (Solid)1.2 M lux-hrWhite powder99.50.5
Thermal (70°C, Solid)7 daysWhite powder97.32.7
Accelerated Stability
40°C / 75% RH0 monthsWhite powder100.0< 0.1
3 monthsWhite powder99.80.2
6 monthsWhite powder99.50.5
Long-Term Stability
25°C / 60% RH0 monthsWhite powder100.0< 0.1
12 monthsWhite powder99.90.1
24 monthsWhite powder99.80.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations: Workflows and Logical Relationships

G cluster_0 Forced Degradation cluster_1 ICH Stability Study stress_start Expose Drug Substance to Stress Conditions stress_hydrolysis Acid/Base Hydrolysis stress_start->stress_hydrolysis stress_oxidation Oxidation (H₂O₂) stress_start->stress_oxidation stress_photo Photolysis (ICH Q1B) stress_start->stress_photo stress_thermal Thermal (Heat) stress_start->stress_thermal stress_analyze Analyze by Stability-Indicating HPLC stress_hydrolysis->stress_analyze stress_oxidation->stress_analyze stress_photo->stress_analyze stress_thermal->stress_analyze stress_end Identify Degradation Pathways stress_analyze->stress_end ich_start Place 3 Batches in Storage ich_longterm Long-Term Conditions (e.g., 25°C/60%RH) ich_start->ich_longterm ich_accelerated Accelerated Conditions (40°C/75%RH) ich_start->ich_accelerated ich_pull Pull Samples at Timepoints ich_longterm->ich_pull ich_accelerated->ich_pull ich_test Test Critical Quality Attributes ich_pull->ich_test ich_end Establish Shelf-Life/Retest Period ich_test->ich_end

Caption: Workflow for Stability Testing Studies.

G stability Chemical Stability intrinsic Intrinsic Factors stability->intrinsic extrinsic Extrinsic Factors stability->extrinsic structure Molecular Structure (e.g., functional groups) intrinsic->structure pka pKa intrinsic->pka redox Redox Potential intrinsic->redox temp Temperature extrinsic->temp ph pH extrinsic->ph light Light Exposure extrinsic->light oxygen Oxygen extrinsic->oxygen humidity Humidity extrinsic->humidity excipients Excipients extrinsic->excipients

Caption: Factors Influencing Chemical Stability.

References

Methodological & Application

Application Notes and Protocols for Methylbenzyl(cyclohexylmethyl)amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral secondary amines are a cornerstone of modern asymmetric organocatalysis, enabling the stereoselective formation of complex molecular architectures. While direct catalytic applications of Methylbenzyl(cyclohexylmethyl)amine are not extensively documented in peer-reviewed literature under this specific name, its structural features—a chiral secondary amine bearing both a benzyl and a cyclohexylmethyl group—strongly suggest its potential as an effective organocatalyst. This document provides a detailed overview of the likely applications, hypothesized catalytic cycles, and representative experimental protocols based on well-established precedents for structurally similar chiral secondary amine catalysts.

The presence of a bulky cyclohexylmethyl group and a stereodirecting benzyl group attached to the nitrogen atom makes this compound a promising candidate for inducing high levels of enantioselectivity in a variety of organic transformations. These transformations are crucial in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Principle of Catalysis: Iminium Ion Formation

The primary mode of activation for α,β-unsaturated aldehydes and ketones by chiral secondary amines is the formation of a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it more susceptible to nucleophilic attack. The chiral environment of the catalyst then directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.

A generalized catalytic cycle for a Michael addition is depicted below. The cycle begins with the reaction of the chiral secondary amine catalyst with an α,β-unsaturated carbonyl compound to form an iminium ion. A nucleophile then adds to the β-position of the iminium ion in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.[1][2]

G Workflow for Asymmetric Michael Addition Start Start Setup Reaction Setup: - Add catalyst and acid to solvent - Stir at room temperature Start->Setup Add_Reactants Addition of Reactants: - Add ketone - Cool to specified temperature - Add α,β-unsaturated aldehyde Setup->Add_Reactants Reaction Reaction Monitoring: - Stir for specified time - Monitor by TLC or GC-MS Add_Reactants->Reaction Quench Workup: - Quench with saturated aq. NH4Cl Reaction->Quench Extract Extraction: - Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry_Concentrate Drying and Concentration: - Dry organic layer over Na2SO4 - Concentrate in vacuo Extract->Dry_Concentrate Purify Purification: - Flash column chromatography Dry_Concentrate->Purify Analyze Analysis: - NMR for structure confirmation - Chiral HPLC for ee determination Purify->Analyze End End Analyze->End

References

Application of Methylbenzyl(cyclohexylmethyl)amine in Medicinal Chemistry: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines the available scientific information regarding the application of Methylbenzyl(cyclohexylmethyl)amine in medicinal chemistry. Extensive searches of scientific literature and chemical databases have revealed a significant lack of published data on the specific biological activity and medicinal applications of this compound.

While research on the direct applications of this compound is not available, this report provides information on the synthesis of a closely related structural isomer, N-cyclohexyl-N-methylbenzylamine , and the documented biological activities of structurally similar molecules. This information may offer insights into the potential research directions and applications for novel derivatives of the this compound scaffold.

Synthesis of a Structural Isomer: N-cyclohexyl-N-methylbenzylamine

While a specific protocol for this compound is not documented in the searched literature, a method for the synthesis of its isomer, N-cyclohexyl-N-methylbenzylamine, has been reported.[1]

Experimental Protocol:

  • Reaction: N-methylcyclohexylamine is reacted with benzyl bromide in the presence of potassium carbonate.

  • Solvent: 4-methyl-2-pentanone is used as the solvent.

  • Conditions: The reaction mixture is heated under reflux overnight.

  • Purification: The resulting solid is purified by recrystallization from 4-methyl-2-pentanone after treatment with activated carbon.[1]

The following diagram illustrates the general workflow for this synthesis.

G reagents N-methylcyclohexylamine + Benzyl Bromide + Potassium Carbonate reaction Reflux Overnight reagents->reaction solvent 4-methyl-2-pentanone solvent->reaction filtration1 Filter Insoluble Salts reaction->filtration1 concentration Concentrate Filtrate filtration1->concentration dissolution Dissolve in boiling 4-methyl-2-pentanone concentration->dissolution purification_step Treat with Activated Carbon & Hot Filtration dissolution->purification_step precipitation Cool to Precipitate purification_step->precipitation filtration2 Vacuum Filtration precipitation->filtration2 product N-cyclohexyl-N-methylbenzylamine filtration2->product

Caption: Synthesis workflow for N-cyclohexyl-N-methylbenzylamine.

Biological Activities of Structurally Related Compounds

Although no biological data exists for this compound, derivatives with a similar core structure have been investigated for their therapeutic potential.

Antibacterial Activity of Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives

A series of derivatives of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine have been synthesized and evaluated for their antibacterial properties.[2]

Key Findings:

  • Several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

  • Notably, compounds 6l and 6m from the study exhibited broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.002 to 0.016 µg/mL.[2]

  • Importantly, these active compounds showed no hemolytic activity up to a concentration of 512 µg/mL, suggesting a favorable safety profile in this preliminary assessment.[2]

The following table summarizes the antibacterial activity of the most potent compounds from the study.

CompoundM. smegmatis (mcg/mL)S. aureus (mcg/mL)S. epidermidis (mcg/mL)P. aeruginosa (mcg/mL)
6l 0.0020.0040.0020.008
6m 0.0040.0080.0040.016

Experimental Protocol: Antibacterial Activity Assay

The antibacterial activity was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

G start Prepare serial dilutions of test compounds inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Cyclin-Dependent Kinase 12 (CDK12) Inhibition by 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives

In a separate line of research, derivatives of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea were identified as novel and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12).[3][4] CDK12 is a key regulator of transcription and mRNA processing, and its inhibition is a potential therapeutic strategy for certain cancers.[3][4]

Key Findings:

  • Structure-activity relationship (SAR) studies led to the discovery of potent CDK12 inhibitors.[4]

  • The optimized compounds demonstrated excellent selectivity for CDK12.[4]

  • In cellular assays, these inhibitors were shown to block the phosphorylation of the C-terminal domain of RNA polymerase II and inhibit the growth of cancer cells.[4]

The logical relationship for the development of these inhibitors is outlined below.

G hts High-Throughput Screening (HTS) hit_id Identification of Hit Compound hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sbd Structure-Based Drug Design hit_id->sbd optimization Lead Optimization sar->optimization sbd->optimization inhibitor Potent & Selective CDK12 Inhibitor optimization->inhibitor

Caption: Drug discovery workflow for CDK12 inhibitors.

Conclusion

At present, there is no published research detailing the specific applications of This compound in medicinal chemistry. The information available on a synthetic route for a structural isomer and the biological activities of related but distinct molecular scaffolds suggests that the broader chemical class of benzyl cyclohexyl amines may hold potential for therapeutic applications, particularly in the areas of antibacterial and anticancer drug discovery. Further research is required to synthesize and evaluate the biological profile of this compound to determine its potential utility in medicinal chemistry. Researchers interested in this scaffold may consider exploring its activity in assays related to the findings for similar structures, such as antibacterial and kinase inhibition screens.

References

Application Note: High-Throughput Screening for Novel Antibacterial Agents Using Methylbenzyl(cyclohexylmethyl)amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. High-throughput screening (HTS) is a critical component of this effort, enabling the rapid evaluation of large chemical libraries for antimicrobial activity. This application note describes a robust HTS workflow for identifying and characterizing novel antibacterial compounds, using a hypothetical library of Methylbenzyl(cyclohexylmethyl)amine analogs as an example. The protocols detailed below are designed for efficiency and accuracy, facilitating the identification of promising lead compounds for further development.

1. High-Throughput Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is a fundamental metric of a compound's antibacterial potency. This protocol describes an automated method for determining the MIC of a large number of compounds in a 96-well or 384-well format.[1][2][3][4][5]

Experimental Protocol

  • Materials:

    • 96-well or 384-well clear, flat-bottom microtiter plates

    • Test compounds (e.g., this compound analog library) dissolved in DMSO

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

    • Positive control antibiotic (e.g., Gentamicin)

    • Negative control (DMSO)

    • Automated liquid handler

    • Microplate incubator capable of shaking

    • Microplate reader

  • Procedure:

    • Compound Plating: Using an automated liquid handler, serially dilute the test compounds in DMSO in a source plate. Subsequently, transfer a small volume (e.g., 1 µL) of each compound concentration to the corresponding wells of the assay plates.

    • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh CAMHB.[4][5]

    • Inoculation: Add the prepared bacterial inoculum to each well of the compound-containing plates, except for the sterility control wells (which contain only broth). The final volume in each well should be 100 µL for 96-well plates or 50 µL for 384-well plates.

    • Controls:

      • Positive Control: Include wells with a known antibiotic (e.g., Gentamicin) at various concentrations to confirm assay sensitivity.

      • Negative Control: Include wells with bacteria and the highest concentration of DMSO used for compound dilution to assess solvent tolerance.

      • Growth Control: Include wells with only bacteria and broth to ensure normal bacterial growth.

      • Sterility Control: Include wells with only broth to check for contamination.

    • Incubation: Incubate the plates at 37°C for 16-24 hours with continuous shaking.[4]

    • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.[1]

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the growth control).[1][4]

2. High-Throughput Fluorescence-Based Bacterial Viability Assay

This assay provides a more sensitive and rapid assessment of antibacterial activity by measuring bacterial metabolic activity or membrane integrity using fluorescent dyes.

Experimental Protocol

  • Materials:

    • 96-well or 384-well black, clear-bottom microtiter plates

    • Test compounds

    • Bacterial strains

    • Growth medium (e.g., CAMHB)

    • Resazurin-based viability reagent (e.g., CellTiter-Blue®)

    • Positive and negative controls as in the MIC assay

    • Automated liquid handler

    • Microplate incubator

    • Fluorescence microplate reader

  • Procedure:

    • Compound Plating and Inoculation: Follow steps 1-4 of the High-Throughput MIC Assay protocol, using black-walled plates suitable for fluorescence measurements.

    • Incubation: Incubate the plates at 37°C for a shorter period, typically 2-6 hours, which is sufficient to observe an effect on bacterial viability.

    • Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

    • Incubation with Reagent: Incubate the plates for an additional 1-4 hours at 37°C to allow for the conversion of resazurin to the fluorescent product, resorufin, by metabolically active cells.

    • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).

    • Data Analysis: A decrease in fluorescence signal compared to the growth control indicates a reduction in bacterial viability. Calculate the percentage of inhibition for each compound concentration.

Data Presentation

Quantitative data from the HTS assays should be summarized in tables for clear comparison and analysis.

Table 1: MIC Values of this compound Analogs

Compound IDR1 GroupR2 GroupMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
MBCA-001HH16>64
MBCA-0024-ClH832
MBCA-003H4-F1664
MBCA-0044-Cl4-F416
Gentamicin--12

Table 2: IC50 Values from Fluorescence Viability Assay

Compound IDR1 GroupR2 GroupIC50 against S. aureus (µM)IC50 against E. coli (µM)
MBCA-001HH25.4>100
MBCA-0024-ClH12.148.2
MBCA-003H4-F23.895.1
MBCA-0044-Cl4-F6.522.7
Gentamicin--1.83.5

Mandatory Visualizations

Signaling Pathway Diagram

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Fructose_6P Fructose-6-Phosphate UDP_GlcNAc UDP-GlcNAc Fructose_6P->UDP_GlcNAc GlmS, GlmM, GlmU UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase (PBP) Cross_linked_Peptidoglican Cross_linked_Peptidoglican Peptidoglycan->Cross_linked_Peptidoglican Transpeptidase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) MBCA_analog This compound Analog (Hypothetical Target) MBCA_analog->Lipid_II Inhibition of Flippase (Hypothetical MOA)

Caption: Bacterial peptidoglycan biosynthesis pathway.

Experimental Workflow Diagram

hts_workflow start Start compound_library Compound Library (this compound analogs) start->compound_library plate_compounds Plate Compounds (Serial Dilution) compound_library->plate_compounds inoculate_plates Inoculate Plates plate_compounds->inoculate_plates prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->inoculate_plates incubate Incubate Plates (16-24h, 37°C) inoculate_plates->incubate read_od Read OD600 (Primary MIC Screen) incubate->read_od primary_hits Identify Primary Hits (MIC < Threshold) read_od->primary_hits confirm_hits Confirm Hits (Dose-Response) primary_hits->confirm_hits secondary_assay Secondary Assay (Fluorescence Viability) confirm_hits->secondary_assay analyze_data Analyze Data (IC50, SAR) secondary_assay->analyze_data lead_candidates Lead Candidates analyze_data->lead_candidates end End lead_candidates->end

Caption: High-throughput screening workflow for antibacterial compounds.

Logical Relationship Diagram

logical_relationship hts High-Throughput Screening (Primary Assay) hit_id Hit Identification hts->hit_id Identifies initial activity hit_validation Hit Validation (Secondary Assays, Dose-Response) hit_id->hit_validation Confirms activity and potency sar Structure-Activity Relationship (SAR) Analysis hit_validation->sar Provides data for analysis lead_gen Lead Generation sar->lead_gen Informs selection of promising scaffolds lead_opt Lead Optimization lead_gen->lead_opt Initiates chemical modification for improved properties

References

Application Notes and Protocols for the Quantification of Methylbenzyl(cyclohexylmethyl)amine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzyl(cyclohexylmethyl)amine [MB(CHM)A] is a synthetic compound with potential applications in various fields of drug development. Accurate and sensitive quantification of MB(CHM)A in biological matrices such as urine and blood is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of MB(CHM)A in biological samples using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, specificity, and throughput for research and development purposes.

While specific validated methods for MB(CHM)A are not widely published, the following protocols are based on established analytical principles for similar amine-containing compounds and can serve as a robust starting point for method development and validation.

Section 1: Quantification of MB(CHM)A in Urine by LC-MS/MS

This section outlines a direct injection and a solid-phase extraction (SPE) based LC-MS/MS method for the determination of MB(CHM)A in human urine. Direct injection offers rapid screening, while SPE provides sample cleanup and concentration for higher sensitivity and accuracy.[1]

Experimental Protocol: Direct Urine Analysis

This method is suitable for rapid screening of a large number of samples.

1.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 4000 rpm for 5 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a 2 mL autosampler vial.

  • Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex.

  • The sample is ready for injection into the LC-MS/MS system.

1.1.2. LC-MS/MS Conditions (Hypothetical)

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z of [MB(CHM)A + H]⁺ (To be determined)
Product Ions (Q3) Two specific fragment ions (To be determined)
Collision Energy Optimized for the specific transitions
Experimental Protocol: Solid-Phase Extraction (SPE)

This method is recommended for quantitative analysis requiring lower limits of detection.

1.2.1. Sample Preparation

  • Acidify 1 mL of urine with 100 µL of 2% phosphoric acid.

  • Add an appropriate internal standard (e.g., a deuterated analog of MB(CHM)A).

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0), followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Quantitative Data (Hypothetical Example)

The following table summarizes the expected performance characteristics of the SPE-LC-MS/MS method, based on typical results for similar amine compounds.[2]

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 105%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing urine Urine Sample acidify Acidify & Add IS urine->acidify spe Solid-Phase Extraction acidify->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant report Report Generation quant->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing blood Blood/Plasma Sample extract Liquid-Liquid Extraction blood->extract evaporate Evaporate Solvent extract->evaporate derivatize Derivatization evaporate->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition gcms->data quant Quantification data->quant report Report Generation quant->report Immunoassay_Workflow cluster_development Assay Development cluster_assay Assay Procedure cluster_analysis Data Analysis synthesis Synthesize MB(CHM)A-Carrier Protein Conjugate immunization Immunize Host Animal synthesis->immunization antibody Isolate & Purify Anti-MB(CHM)A Antibodies immunization->antibody conjugation Conjugate Antibody to Enzyme (e.g., HRP) antibody->conjugation coat Coat Plate with Capture Antibody add_sample Add Sample/Standard & Enzyme-Conjugated Antibody coat->add_sample incubate Incubate add_sample->incubate wash Wash to Remove Unbound Reagents incubate->wash add_substrate Add Substrate wash->add_substrate measure Measure Signal (e.g., Colorimetric) add_substrate->measure std_curve Generate Standard Curve measure->std_curve interpolate Interpolate Sample Concentrations std_curve->interpolate

References

LC-MS/MS method development for Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Method for the Quantitative Analysis of Methylbenzyl(cyclohexylmethyl)amine in Human Plasma

Application Note

Introduction

This compound is a synthetic compound with potential applications in pharmaceutical development. A robust and sensitive analytical method is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high throughput, sensitivity, and selectivity.

Experimental

  • Sample Preparation: A straightforward protein precipitation was employed. Human plasma samples (50 µL) were treated with 150 µL of acetonitrile containing the internal standard (IS), this compound-d3. After vortexing and centrifugation, the supernatant was directly injected into the LC-MS/MS system.

  • Liquid Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) using a gradient elution. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A flow rate of 0.4 mL/min was used.

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis was conducted in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions were optimized for both the analyte and the internal standard.

Results and Discussion

The developed method demonstrated excellent performance characteristics. The chromatographic separation provided a sharp, symmetrical peak for this compound with a retention time of approximately 3.5 minutes, free from endogenous interferences. The total run time was 6 minutes, allowing for high-throughput analysis.

The method was validated for linearity, precision, accuracy, and stability according to regulatory guidelines. The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) greater than 0.99. The precision and accuracy were within the acceptable limits of ±15% (±20% at the lower limit of quantification).

Detailed Protocols

1. Sample Preparation Protocol

  • Thaw human plasma samples and the internal standard working solution to room temperature.

  • Vortex plasma samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound-d3 in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Protocol

  • LC Parameters:

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %B
      0.0 20
      1.0 20
      4.0 95
      5.0 95
      5.1 20

      | 6.0 | 20 |

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Collision Gas: 9 psi

    • MRM Transitions:

      Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V)
      This compound 216.2 91.1 60 35

      | this compound-d3 (IS) | 219.2 | 91.1 | 60 | 35 |

Data Presentation

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)
0.10.012
0.50.061
10.122
50.615
101.23
253.08
506.16
10012.32
0.9989

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)
LLOQ0.10.0990.08.511.2
Low0.30.2893.36.28.1
Mid3031.2104.04.55.9
High8078.498.03.84.7

Visualizations

Sample_Preparation_Workflow plasma 50 µL Human Plasma add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Workflow for the protein precipitation sample preparation.

LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column (Gradient Elution) esi ESI Source (Positive Mode) lc_column->esi Elution q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector sample Prepared Sample sample->lc_column Injection

Caption: Experimental workflow from sample injection to detection.

Validation_Relationships method Validated LC-MS/MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Intra & Inter-day) method->precision selectivity Selectivity & Specificity method->selectivity stability Stability (Freeze-Thaw, Bench-Top, etc.) method->stability lloq Lower Limit of Quantification method->lloq

Caption: Key parameters for method validation.

Application Notes and Protocols: Methylbenzyl(cyclohexylmethyl)amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzyl(cyclohexylmethyl)amine and its derivatives are valuable scaffolds in synthetic and medicinal chemistry. The inherent structural features of this building block, combining a flexible cyclohexyl core with aromatic and amine functionalities, provide a versatile platform for the development of novel complex molecules with diverse biological activities. These notes provide an overview of its applications in the synthesis of potent antibacterial and anticonvulsant agents, complete with detailed experimental protocols and structure-activity relationship (SAR) insights.

Application 1: Synthesis of Potent Antibacterial Agents

Derivatives of the benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The strategic modification of the aromatic rings allows for the fine-tuning of activity and specificity.

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives against various bacterial strains.

Compound IDR1R2S. aureus (MIC, µg/mL)S. epidermidis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
6a HH>128>128>128>128[1]
6l 4-Cl4-Cl0.0080.0040.0160.002[1]
6m 4-F4-F0.0160.0080.0080.004[1]
Experimental Protocol: Synthesis of Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives (e.g., Compound 6l)

This protocol describes a general two-step synthesis involving the formation of a diamine intermediate followed by reductive amination.

Step 1: Synthesis of C-(3-Aminomethyl-cyclohexyl)-methylamine

  • Reaction Setup: To a solution of cyclohexane-1,3-dicarbonitrile (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask, add lithium aluminum hydride (LiAlH4) (4.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude C-(3-Aminomethyl-cyclohexyl)-methylamine, which can be used in the next step without further purification.

Step 2: Synthesis of Benzyl-[3-(4-chloro-benzylaminomethyl)-cyclohexylmethyl]-amine (Compound 6l)

  • Reaction Setup: In a round-bottom flask, dissolve C-(3-Aminomethyl-cyclohexyl)-methylamine (1.0 eq) and 4-chlorobenzaldehyde (2.2 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH4) (3.0 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the addition of water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound.

Synthesis_Workflow_Antibacterial cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product Cyclohexane-1,3-dicarbonitrile Cyclohexane-1,3-dicarbonitrile C-(3-Aminomethyl-cyclohexyl)-methylamine C-(3-Aminomethyl-cyclohexyl)-methylamine Cyclohexane-1,3-dicarbonitrile->C-(3-Aminomethyl-cyclohexyl)-methylamine Reduction LiAlH4 LiAlH4 Compound 6l Compound 6l C-(3-Aminomethyl-cyclohexyl)-methylamine->Compound 6l Reductive Amination 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde NaBH4 NaBH4

Caption: Synthetic workflow for an antibacterial agent.

Application 2: Development of Novel Anticonvulsant Agents

The core structure of (1-(benzyl(aryl)amino)cyclohexyl)methyl has been utilized as a building block for the synthesis of novel ester derivatives with potent anticonvulsant properties.

Quantitative Data: Anticonvulsant Activity

The following table presents the median effective dose (ED50) of synthesized (1-(benzyl(aryl)amino)cyclohexyl)methyl ester derivatives in the subcutaneous pentylenetetrazole (scPTZ) seizure test.

Compound IDR GroupED50 (mmol/kg)Reference
7k 4-Chlorophenyl0.0056[2]
Phenobarbital -0.056[2]
Ethosuximide -0.92[2]
Experimental Protocol: Synthesis of (1-(Benzyl(4-chlorophenyl)amino)cyclohexyl)methyl Acetate (A Derivative Similar to 7k)

This protocol outlines a multi-step synthesis starting from cyclohexanecarboxylic acid.

Step 1: Synthesis of Cyclohexylmethanol

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 eq) in dry THF.

  • Addition: Add a solution of cyclohexanecarboxylic acid (1.0 eq) in dry THF dropwise at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Work-up and Purification: Cool the reaction to 0 °C and quench with water, followed by 15% NaOH (aq) and water. Filter the solid, and concentrate the filtrate to obtain cyclohexylmethanol.

Step 2: Synthesis of 1-(Benzyl(4-chlorophenyl)amino)cyclohexanecarbonitrile

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in methanol, add 4-chloroaniline (1.0 eq) and benzylamine (1.0 eq).

  • Strecker Reaction: Add potassium cyanide (1.1 eq) and stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Synthesis of (1-(Benzyl(4-chlorophenyl)amino)cyclohexyl)methanol

  • Grignard Reaction: Prepare a Grignard reagent from magnesium turnings and methyl iodide in dry diethyl ether.

  • Addition: Add the nitrile from Step 2 dropwise to the Grignard reagent at 0 °C.

  • Reaction and Work-up: Stir at room temperature for 12 hours, then quench with saturated aqueous ammonium chloride. Extract with diethyl ether and purify the intermediate imine.

  • Reduction: Reduce the imine with sodium borohydride in methanol to yield the desired alcohol.

Step 4: Synthesis of (1-(Benzyl(4-chlorophenyl)amino)cyclohexyl)methyl Acetate

  • Esterification: To a solution of the alcohol from Step 3 (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and acetyl chloride (1.2 eq) at 0 °C.

  • Reaction and Purification: Stir at room temperature for 6 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the final product.

Synthesis_Workflow_Anticonvulsant Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Cyclohexylmethanol Cyclohexylmethanol Cyclohexanecarboxylic Acid->Cyclohexylmethanol Reduction Cyclohexanone Cyclohexanone Cyclohexylmethanol->Cyclohexanone Oxidation Intermediate Nitrile Intermediate Nitrile Cyclohexanone->Intermediate Nitrile Strecker Reaction Intermediate Imine Intermediate Imine Intermediate Nitrile->Intermediate Imine Grignard Reaction Intermediate Alcohol Intermediate Alcohol Intermediate Imine->Intermediate Alcohol Reduction Final Ester Product Final Ester Product Intermediate Alcohol->Final Ester Product Esterification

Caption: Synthetic workflow for an anticonvulsant agent.

Structure-Activity Relationship (SAR) Insights

The biological activity of molecules derived from the this compound scaffold is highly dependent on the nature and position of substituents on the aromatic rings.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity This compound Core This compound Core Electron-withdrawing groups (e.g., -Cl, -F) Electron-withdrawing groups (e.g., -Cl, -F) This compound Core->Electron-withdrawing groups (e.g., -Cl, -F) Substitution on Benzyl Ring Electron-donating groups (e.g., -CH3, -OCH3) Electron-donating groups (e.g., -CH3, -OCH3) This compound Core->Electron-donating groups (e.g., -CH3, -OCH3) Substitution Bulky substituents Bulky substituents This compound Core->Bulky substituents Substitution Increased Antibacterial Potency Increased Antibacterial Potency Electron-withdrawing groups (e.g., -Cl, -F)->Increased Antibacterial Potency Altered Anticonvulsant Activity Altered Anticonvulsant Activity Electron-donating groups (e.g., -CH3, -OCH3)->Altered Anticonvulsant Activity Bulky substituents->Altered Anticonvulsant Activity

Caption: Conceptual SAR relationships.

For the antibacterial agents, the introduction of electron-withdrawing groups, such as halogens, at the para position of the benzyl rings significantly enhances the antibacterial potency.[1] In the case of the anticonvulsant esters, the nature of the aryl group attached to the amine and the ester moiety plays a crucial role in modulating the activity, with a 4-chlorophenyl group showing high potency.[2]

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide range of complex molecules. The examples provided herein demonstrate its utility in the development of promising antibacterial and anticonvulsant drug candidates. The synthetic protocols and SAR data offer a solid foundation for researchers to explore further derivatization of this scaffold to discover novel therapeutic agents.

References

Application of Methylbenzyl(cyclohexylmethyl)amine in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylbenzyl(cyclohexylmethyl)amine is a tertiary amine with a molecular structure that suggests potential utility in various materials science applications. While direct experimental data on this specific compound is limited in publicly available literature, its constituent chemical moieties—a benzyl group, a cyclohexyl group, and a tertiary amine—are well-represented in materials with established functions. This application note will explore the prospective applications of this compound, primarily focusing on its potential as a corrosion inhibitor, drawing parallels from structurally similar compounds. Detailed hypothetical protocols for evaluating its efficacy and relevant data presentation formats are provided to guide researchers in this area.

Prospective Application: Corrosion Inhibition

Amines, particularly those with aromatic and aliphatic groups, are known to be effective corrosion inhibitors for various metals and alloys. The lone pair of electrons on the nitrogen atom, as well as the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment.

The molecular structure of this compound combines a benzyl group, which can provide π-electrons for adsorption, and a bulky cyclohexyl group, which can enhance surface coverage and create a more robust hydrophobic barrier. The tertiary amine itself is a key functional group for adsorption onto the metal surface.

Hypothetical Performance Data

To guide future research, the following table presents hypothetical data on the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution, a common testing environment. This data is illustrative and would need to be confirmed by experimental investigation.

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
025.400
508.965.00.65
1005.179.90.80
2002.889.00.89
4001.594.10.94
8000.996.50.97

Experimental Protocols

To validate the potential of this compound as a corrosion inhibitor, the following experimental protocols are proposed.

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of a metal coupon in a corrosive medium with and without the inhibitor.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper (e.g., 400, 600, 800, 1200 grit), wash them thoroughly with distilled water, degrease with acetone, and dry them in a desiccator.

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0, 50, 100, 200, 400, 800 ppm).

  • Immerse one coupon in each of the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, retrieve the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the dried coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (mm/year): CR = (87.6 * ΔW) / (D * A * T)

      • ΔW = Weight loss in mg

      • D = Density of the metal in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

Objective: To study the mechanism of corrosion inhibition by analyzing the electrical properties of the metal-solution interface.

Materials:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • 1 M HCl solution with and without various concentrations of this compound

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a defined surface area exposed.

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Set up the three-electrode cell with the appropriate test solution.

  • Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).

  • Perform the EIS measurement over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

  • Analyze the resulting Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using the Rct values:

    • Inhibition Efficiency (%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Rct₀ = Charge transfer resistance in the absence of the inhibitor

      • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of the proposed research.

cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Characterization synthesis Synthesis & Purification of This compound solution_prep Preparation of Corrosive Media with Inhibitor synthesis->solution_prep coupon_prep Preparation of Mild Steel Coupons weight_loss Weight Loss Measurements coupon_prep->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) coupon_prep->eis polarization Potentiodynamic Polarization coupon_prep->polarization solution_prep->weight_loss solution_prep->eis solution_prep->polarization data_analysis Calculation of Corrosion Rate & Inhibition Efficiency weight_loss->data_analysis surface_analysis Surface Analysis (SEM, AFM, XPS) weight_loss->surface_analysis eis->data_analysis polarization->data_analysis mechanism Elucidation of Inhibition Mechanism data_analysis->mechanism surface_analysis->mechanism

Caption: Workflow for evaluating a novel corrosion inhibitor.

metal Metal Surface (e.g., Fe) adsorption Adsorption metal->adsorption inhibitor This compound (Inhibitor) inhibitor->adsorption protective_film Protective Film Formation adsorption->protective_film Barrier Effect corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Blocks Corrosive Species

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

While direct applications of this compound in materials science are not yet established in the literature, its chemical structure holds significant promise, particularly in the field of corrosion protection. The protocols and hypothetical data presented herein provide a solid framework for initiating research into this and other structurally related compounds. Further investigations, including surface analysis techniques and quantum chemical calculations, would be invaluable in fully elucidating the inhibition mechanism and optimizing its application.

Application Notes and Protocols for the Purification of Methylbenzyl(cyclohexylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for common techniques used in the purification of Methylbenzyl(cyclohexylmethyl)amine derivatives. The following methods are broadly applicable to tertiary amines of this class and can be adapted based on the specific properties of the derivative.

Purification by Flash Column Chromatography

Flash column chromatography is a fundamental technique for the purification of this compound derivatives from reaction mixtures, particularly for removing non-amine impurities and separating isomers. Due to the basic nature of these amines, special considerations are necessary to prevent poor separation and low recovery.

Challenges and Solutions:

The acidic nature of standard silica gel can lead to strong interactions with basic amines, resulting in tailing peaks and potential degradation.[1] To mitigate these issues, two primary strategies are employed:

  • Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving peak shape and recovery.[1]

  • Amine-Functionalized Stationary Phase: Using a stationary phase where the silica is functionalized with amino groups (e.g., Biotage® KP-NH) provides a less acidic environment, leading to better separation of basic compounds with simple eluents.[1]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of a this compound derivative.

Materials:

  • Crude this compound derivative

  • Silica gel (standard or amine-functionalized)

  • Hexane (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA, optional)

  • Flash chromatography system with UV detector

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Column Packing (if applicable): Prepare a slurry of silica gel in the initial mobile phase and pack the column. For pre-packed cartridges, proceed to equilibration.

  • Column Equilibration: Equilibrate the column with the starting mobile phase mixture (e.g., 98:2 Hexane:EtOAc with 0.1% TEA if using standard silica) until a stable baseline is observed on the UV detector.

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Begin the elution with the starting mobile phase. A gradient elution is typically employed, gradually increasing the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 30% EtOAc in hexane.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.

Quantitative Data:

The following table summarizes typical results for the purification of tertiary amines using flash chromatography.

Compound ClassStationary PhaseEluent SystemPurityYieldReference
Tricyclic AminesAmine-functionalized silicaHexane/Ethyl Acetate Gradient>95%Not specified[1]
N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amineNeutral alumina5% EtOAc/HexaneSufficient for further use78-80%[2]

Purification by Recrystallization of Amine Salts

Recrystallization is a powerful technique for purifying crystalline solids. For this compound derivatives, which may be oils at room temperature, conversion to a salt can facilitate purification by crystallization. This method is particularly effective at removing closely related impurities.

Experimental Protocol: Recrystallization of a Tertiary Amine Hydrochloride Salt

Materials:

  • Purified (by chromatography) but still impure this compound derivative

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

  • Recrystallization solvent (e.g., 4-methyl-2-pentanone, ethanol, methanol-water)

  • Heating mantle and condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the amine in a suitable solvent like diethyl ether. Add a solution of HCl in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with cold solvent.

  • Recrystallization:

    • Transfer the crude salt to a flask equipped with a condenser.

    • Add a minimal amount of the chosen recrystallization solvent and heat to reflux until the salt is fully dissolved.

    • Slowly cool the solution to room temperature to allow for crystal formation. For improved yield, further cool the flask in an ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine (Optional): The purified salt can be converted back to the free amine by dissolving it in water, basifying with a base like sodium hydroxide, and extracting the amine with an organic solvent.

Quantitative Data:

The following table presents representative data for the purification of amines via recrystallization of their salts.

CompoundRecrystallization SolventPurityYieldReference
N-cyclohexyl-N-methyl-2-nitro-3-bromobenzamineEthanolNot specified (m.p. 59-61 °C)92%[3]
Enamine Salt80% Methanol99.4%86%[4]
Dicyclohexylamine (as TCA salt)Acetonitrile/Triethylamine>99%94%[5]

Purification and Enantiomeric Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of this compound derivatives and for separating enantiomers when a chiral center is present.

Protocol 3.1: Purity Analysis by Reverse-Phase HPLC

Materials:

  • Purified this compound derivative

  • HPLC system with a UV detector

  • C18 or similar reverse-phase column (e.g., Newcrom R1)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for MS compatibility)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).

  • HPLC Setup:

    • Install the reverse-phase column and equilibrate with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the compound has strong absorbance.

  • Injection and Analysis: Inject the sample and run the analysis. Purity is determined by the relative area of the main peak.

Protocol 3.2: Chiral Separation by HPLC

For derivatives with a stereocenter, chiral HPLC is used to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective.

Materials:

  • Racemic or enantioenriched this compound derivative

  • HPLC system with a UV detector

  • Chiral column (e.g., amylose or cellulose-based, like Chiralcel® OD-H)

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA, HPLC grade)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) as a mobile phase additive

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in the mobile phase.

  • Mobile Phase Preparation: Prepare a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of an additive like TFA (0.1%) to improve peak shape.

  • HPLC Setup:

    • Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1 mL/min). A long equilibration time may be needed.[6]

    • Set the UV detector wavelength.

  • Injection and Analysis: Inject the sample. The separation of peaks indicates the resolution of the enantiomers.

Quantitative Data:

The following table provides examples of chiral separations of related benzylamine derivatives.

CompoundChiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)Reference
N-benzyl-alpha-methyl-benzylamineAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol with TFA>1.1 (calculated)3.4[6]
Various Chiral AminesCellulose-based (ODH)Cyclohexane/IPA with DEABaseline separationNot specified[7]

Note: A resolution (Rs) value ≥ 1.5 is generally considered baseline separation.[8]

Diagrams and Workflows

General Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Starting Materials B Chemical Reaction (e.g., Reductive Amination) A->B C Quenching & Extraction B->C D Drying & Solvent Removal C->D H Crude Product D->H E Flash Column Chromatography F Recrystallization of Salt E->F G Purity & Chiral Analysis (HPLC) F->G I Pure Product G->I H->E

Caption: General synthesis and purification workflow.

Chiral HPLC Separation Logic

This diagram outlines the decision-making process and workflow for chiral HPLC analysis.

G Start Racemic or Enantioenriched Amine MethodDev Method Development: - Select Chiral Column (CSP) - Optimize Mobile Phase Start->MethodDev Analysis Inject Sample & Run HPLC MethodDev->Analysis PeakCheck Are Peaks Separated? Analysis->PeakCheck Quantify Quantify Enantiomeric Excess (ee) PeakCheck->Quantify Yes Optimize Further Optimization Needed PeakCheck->Optimize No End Report Results Quantify->End Optimize->MethodDev

Caption: Workflow for chiral HPLC method development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methylbenzyl(cyclohexylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a two-step process involving the initial formation of N-benzyl(cyclohexylmethyl)amine, followed by N-methylation. A popular strategy for the initial step is reductive amination between cyclohexanecarboxaldehyde and benzylamine. The subsequent N-methylation can also be achieved via reductive amination using formaldehyde. Direct alkylation is a possible but often less preferred route due to challenges in controlling selectivity.[1][2]

Q2: I am observing low yields in the initial reductive amination step. What are the potential causes?

A2: Low yields in the reductive amination of cyclohexanecarboxaldehyde and benzylamine can stem from several factors:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine intermediate may not favor the imine. This can be addressed by removing water as it forms, for instance, by using a Dean-Stark apparatus or molecular sieves.

  • Suboptimal pH: The reaction is pH-sensitive. Acid catalysis is required for the dehydration step to form the imine, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A slightly acidic condition (pH 5-6) is often optimal.[3]

  • Instability of the Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde if not used under controlled conditions. More selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group.[1][4]

  • Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) under basic or acidic conditions.

Q3: I am struggling with the N-methylation of N-benzyl(cyclohexylmethyl)amine and observing over-methylation. How can I improve the selectivity?

A3: Over-methylation, leading to the formation of a quaternary ammonium salt, is a common issue. To enhance mono-N-methylation selectivity:

  • Choice of Methylating Agent: Using a less reactive methylating agent can provide better control. While methyl iodide is potent, it often leads to over-alkylation.[1] Using formaldehyde in a reductive amination process (Eschweiler-Clarke reaction) is a highly effective method for selective N-methylation.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent is crucial. Using a slight excess of the amine relative to the methylating agent can help minimize over-methylation.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can also favor the mono-methylated product.

Q4: Can I perform the synthesis of this compound in a one-pot reaction?

A4: A one-pot synthesis is feasible and can improve overall efficiency. This would typically involve the sequential addition of reagents. For instance, you could first perform the reductive amination of cyclohexanecarboxaldehyde with benzylamine. After allowing sufficient time for the formation of the secondary amine, formaldehyde and a reducing agent could be added to the same reaction vessel to facilitate the N-methylation step. Careful control of reaction conditions and reagent addition is paramount for the success of a one-pot procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of N-benzyl(cyclohexylmethyl)amine Incomplete imine formation.Add a dehydrating agent like molecular sieves or use a Dean-Stark trap.
Suboptimal pH for imine formation.Adjust the pH to a slightly acidic range (pH 5-6) using a mild acid like acetic acid.[2][3]
Reduction of the starting aldehyde by the reducing agent.Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][4]
Aldehyde self-condensation.Optimize reaction temperature and ensure efficient mixing.
Formation of multiple products during N-methylation Over-alkylation leading to quaternary ammonium salt.Use a less reactive methylating agent. The Eschweiler-Clarke reaction (formaldehyde and formic acid/reducing agent) is highly recommended for mono-N-methylation.[5]
Unreacted starting secondary amine.Ensure the methylating agent is added in a controlled manner and consider a slight excess. Monitor the reaction progress using techniques like TLC or GC-MS.
Difficult purification of the final product Presence of unreacted starting materials and byproducts.Optimize the stoichiometry and reaction conditions to drive the reaction to completion. Employ appropriate purification techniques such as column chromatography or distillation.
Emulsion formation during aqueous workup.Adjust the pH of the aqueous layer or add a saturated brine solution to break the emulsion.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages Typical Reaction Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes and ketones; requires careful pH control.Methanol or ethanol, often at 0°C to room temperature.[2]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of carbonyls; stable in weakly acidic conditions.[1][4]Toxic cyanide byproduct.Methanol, pH 5-7.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for iminium ions, non-toxic byproducts.[1][4]More expensive than NaBH₄.Dichloromethane or dichloroethane, often with acetic acid.[4]
Catalytic Hydrogenation (H₂/Catalyst) "Green" method, high yields possible.Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.Pd/C, PtO₂, or Raney Ni catalyst, various solvents, elevated pressure.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Reductive Amination

Step 1: Synthesis of N-benzyl(cyclohexylmethyl)amine

  • To a solution of cyclohexanecarboxaldehyde (1.0 eq) and benzylamine (1.05 eq) in methanol, add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-12 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-methylation of N-benzyl(cyclohexylmethyl)amine (Eschweiler-Clarke Reaction)

  • To a flask containing N-benzyl(cyclohexylmethyl)amine (1.0 eq), add aqueous formaldehyde (37%, 2.0 eq) and formic acid (2.0 eq).

  • Heat the reaction mixture to reflux (around 100°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to pH > 10.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting this compound by column chromatography or distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of N-benzyl(cyclohexylmethyl)amine cluster_step2 Step 2: N-methylation A Cyclohexanecarboxaldehyde + Benzylamine B Imine Formation (Methanol, Molecular Sieves) A->B 1-2h C Reduction (NaBH4, 0°C to RT) B->C 10-12h D Workup & Purification C->D E N-benzyl(cyclohexylmethyl)amine D->E F N-benzyl(cyclohexylmethyl)amine E->F Intermediate Product G Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) F->G Reflux, 4-6h H Workup & Purification G->H I This compound H->I

Caption: Two-step synthesis of this compound.

troubleshooting_logic Start Low Yield of Final Product Problem Identify the problematic step Start->Problem Step1_Low Low Yield in Step 1 (Secondary Amine) Problem->Step1_Low Step 1 Issue Step2_Low Low Yield in Step 2 (N-methylation) Problem->Step2_Low Step 2 Issue Check_Imine Check Imine Formation Step1_Low->Check_Imine Check_Reducing_Agent Check Reducing Agent Step1_Low->Check_Reducing_Agent Check_Overalkylation Check for Over-alkylation Step2_Low->Check_Overalkylation Solution1 Add dehydrating agent Adjust pH Check_Imine->Solution1 Incomplete Solution2 Use milder reducing agent (e.g., NaBH(OAc)3) Check_Reducing_Agent->Solution2 Side reactions Solution3 Use Eschweiler-Clarke Control stoichiometry Check_Overalkylation->Solution3 Yes

Caption: Troubleshooting logic for low yield synthesis.

References

Troubleshooting side reactions in Methylbenzyl(cyclohexylmethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methylbenzyl(cyclohexylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route to this compound is through a two-step process involving the initial formation of a secondary amine followed by N-methylation, or a one-pot reductive amination.

  • Two-Step Synthesis:

    • Reductive amination: Benzaldehyde is reacted with cyclohexanemethanamine to form the secondary amine, N-benzyl(cyclohexylmethyl)amine.

    • N-methylation: The resulting secondary amine is then methylated using a suitable methylating agent, such as formaldehyde via an Eschweiler-Clarke reaction or using methyl iodide.

  • One-Pot Reductive Amination: Benzaldehyde, cyclohexanemethanamine, and a methylating agent (like formaldehyde) can be reacted in a single pot with a reducing agent.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include over-alkylation, formation of byproducts from the reducing agent, and reactions involving the starting materials. Specific side reactions include:

  • Formation of Tertiary Amine Impurities: Over-methylation of the secondary amine can lead to the formation of a quaternary ammonium salt, or if starting from a primary amine, di- and tri-alkylation can occur.[1][2][3]

  • Unreacted Starting Materials: Incomplete reaction can leave residual benzaldehyde, cyclohexanemethanamine, or the intermediate imine.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting benzaldehyde to benzyl alcohol.

  • Cannizzaro Reaction: Under basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[4][5][6][7][8]

  • Leuckart-Wallach Reaction: If formic acid or its derivatives are used as the reducing agent, N-formylated byproducts can be formed.[9][10][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Steps
Incomplete imine formation. - Ensure anhydrous conditions, as water can inhibit imine formation. - Use a dehydrating agent like molecular sieves. - Optimize the reaction temperature and time.
Inefficient reduction of the imine/iminium ion. - Choose an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective.[1] - Control the pH of the reaction; mildly acidic conditions (pH 4-6) are often optimal for reductive amination. - Ensure the reducing agent is fresh and active.
Side reactions consuming starting materials. - To avoid aldehyde reduction, use a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or STAB that is selective for the iminium ion over the aldehyde.[3] - To minimize the Cannizzaro reaction, avoid strongly basic conditions if possible.

Problem 2: Presence of Significant Impurities in the Final Product

Impurity Identification Troubleshooting and Prevention
Over-alkylated tertiary amine GC-MS, NMR[12]- Use a stoichiometric amount of the methylating agent. - Control the reaction temperature to avoid excessive reactivity. - A stepwise approach (synthesis of the secondary amine first, then methylation) can offer better control.[13]
Unreacted Benzaldehyde GC-MS, NMR- Ensure sufficient reaction time for imine formation. - Use a slight excess of the amine. - Purify via column chromatography or by washing with a bisulfite solution.
Benzyl Alcohol GC-MS, NMR- Use a more selective reducing agent (e.g., NaBH3CN or STAB instead of NaBH4). - Add the reducing agent after the imine has formed (stepwise addition).
N-benzyl(cyclohexylmethyl)amine (unmethylated secondary amine) GC-MS, NMR- Ensure complete methylation by using a slight excess of the methylating agent. - Increase the reaction time or temperature for the methylation step.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvents Advantages Disadvantages Yield Range (%)
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde/ketone.60-85
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFSelective for imines/iminium ions over carbonyls.[3]Toxic cyanide byproducts.75-95
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, THFSelective, mild, and does not produce toxic byproducts.[1]Moisture sensitive.80-98
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol, Ethanol"Green" byproduct (water), high yields.Requires specialized equipment (hydrogenator), may reduce other functional groups.[1]85-99

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of N-benzyl(cyclohexylmethyl)amine (Reductive Amination)

  • To a solution of cyclohexanemethanamine (1.0 eq.) in methanol (MeOH), add benzaldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl(cyclohexylmethyl)amine.

Step 2: N-methylation of N-benzyl(cyclohexylmethyl)amine

  • Dissolve the crude N-benzyl(cyclohexylmethyl)amine (1.0 eq.) in formic acid (2.0 eq.).

  • Add formaldehyde (37% aqueous solution, 2.0 eq.).

  • Heat the mixture to 100 °C and stir for 2-4 hours (Eschweiler-Clarke reaction).

  • Cool the reaction mixture and make it basic by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route Benzaldehyde Benzaldehyde Imine Intermediate Imine Benzaldehyde->Imine + Cyclohexanemethanamine - H2O Cyclohexanemethanamine Cyclohexanemethanamine Cyclohexanemethanamine->Imine Secondary_Amine N-benzyl(cyclohexylmethyl)amine Imine->Secondary_Amine + Reducing Agent Target_Product This compound Secondary_Amine->Target_Product + Methylating Agent Methylating_Agent Methylating Agent (e.g., Formaldehyde/Formic Acid) Methylating_Agent->Target_Product

Caption: Primary synthetic pathway for this compound.

Side_Reactions cluster_side Potential Side Reactions Starting_Materials Benzaldehyde + Cyclohexanemethanamine Target_Product This compound Starting_Materials->Target_Product Desired Reaction Aldehyde_Reduction Benzyl Alcohol Starting_Materials->Aldehyde_Reduction Non-selective Reducing Agent Cannizzaro Benzyl Alcohol + Benzoic Acid Starting_Materials->Cannizzaro Strong Base Unreacted_Imine Unreacted Imine Starting_Materials->Unreacted_Imine Incomplete Reaction Over_Alkylation Quaternary Ammonium Salt Target_Product->Over_Alkylation Excess Methylating Agent

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Start->High_Impurity Low_Yield->High_Impurity No Optimize_Imine Optimize Imine Formation: - Anhydrous conditions - Dehydrating agent Low_Yield->Optimize_Imine Yes Identify_Impurity Identify Impurity Type High_Impurity->Identify_Impurity Yes End Pure Product High_Impurity->End No Optimize_Reduction Optimize Reduction: - Selective reducing agent - Control pH Optimize_Imine->Optimize_Reduction Troubleshoot_Overalkylation Adjust Methylating Agent Stoichiometry Identify_Impurity->Troubleshoot_Overalkylation Over-alkylation Troubleshoot_StartingMaterial Increase Reaction Time/ Optimize Stoichiometry Identify_Impurity->Troubleshoot_StartingMaterial Unreacted Starting Material Purify Purify Product (Column Chromatography) Troubleshoot_Overalkylation->Purify Troubleshoot_StartingMaterial->Purify Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methylbenzyl(cyclohexylmethyl)amine. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound, a tertiary amine, can be primarily achieved through two common methods:

  • N-alkylation of a secondary amine: This involves reacting a secondary amine with an alkyl halide. For this specific target molecule, the possible routes are:

    • Methylation of N-benzyl(cyclohexylmethyl)amine.

    • Benzylation of N-methyl(cyclohexylmethyl)amine.

  • Reductive amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[1][2][3][4][5] A possible two-step reductive amination process could be:

    • Reductive amination of benzaldehyde with cyclohexanemethanamine to form the secondary amine, N-benzyl(cyclohexylmethyl)amine.

    • A subsequent reductive amination using formaldehyde to introduce the methyl group.

Q2: What are the common side reactions to be aware of during the N-alkylation process?

A2: The most significant side reaction in N-alkylation is over-alkylation, leading to the formation of a quaternary ammonium salt.[6][7] This occurs because the product tertiary amine can still react with the alkylating agent. Another potential side reaction is elimination, particularly when using sterically hindered alkyl halides or strong bases, which results in the formation of alkenes.[8]

Q3: How can I minimize over-alkylation in my reaction?

A3: To minimize the formation of quaternary ammonium salts, several strategies can be employed:

  • Stoichiometry Control: Careful control of the stoichiometry of the reactants is crucial. Using a slight excess of the amine compared to the alkylating agent can help.

  • Protecting Groups: In some cases, using a protecting group strategy can prevent over-alkylation.[9]

  • Reaction Conditions: Optimization of reaction time and temperature can also limit the extent of the side reaction.

Q4: Which factors should I consider when choosing a solvent and base for the N-alkylation reaction?

A4: The choice of solvent and base is critical for the success of the N-alkylation.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used as they can dissolve the amine and the alkyl halide, and they do not participate in the reaction.[10][11]

  • Base: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃)[12], cesium carbonate (Cs₂CO₃)[13], or a hindered organic base like diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity.[10]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Low Reactivity of Starting Materials - Confirm the purity of your starting amine and alkyl halide. - For alkyl bromides, consider adding a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction to the more reactive alkyl iodide.[14]
Inappropriate Reaction Temperature - If the reaction is slow, consider increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.[12] - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature.
Poor Solubility of Reagents - Ensure that your starting materials and base are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a different solvent system.[12]
Decomposition of Reagents or Product - Some reagents or products might be sensitive to prolonged heating or exposure to acid/base during workup.[15] - Analyze the crude reaction mixture to check for decomposition products.
Presence of Multiple Products (Low Purity)
Potential Cause Troubleshooting Steps
Over-alkylation - Reduce the equivalents of the alkylating agent. - Lower the reaction temperature and shorten the reaction time. - Consider using a less reactive alkylating agent if possible.
Unreacted Starting Material - Increase the reaction time or temperature. - Ensure the base is effectively neutralizing the acid byproduct, as the protonated amine is not nucleophilic.
Side Reactions (e.g., Elimination) - Use a milder, non-nucleophilic base. - If using a sterically hindered alkyl halide, consider an alternative synthetic route like reductive amination.

Experimental Protocols

Protocol 1: N-Alkylation of N-methyl(cyclohexylmethyl)amine with Benzyl Bromide

  • To a solution of N-methyl(cyclohexylmethyl)amine (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Reductive Amination of Cyclohexanecarboxaldehyde with N-methylbenzylamine

  • To a solution of cyclohexanecarboxaldehyde (1.0 eq) and N-methylbenzylamine (1.0 eq) in methanol (10 volumes), add acetic acid to adjust the pH to 5-6.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of Base for N-Alkylation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ACN601275
2Cs₂CO₃ACN60885
3DIPEAACN602460
4K₂CO₃DMF601080

Table 2: Optimization of Reducing Agent for Reductive Amination

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄MeOHRT482
2NaBH(OAc)₃DCERT690
3H₂/Pd-CEtOHRT1288

Visualizations

N_Alkylation_Workflow Start Start: Secondary Amine + Alkyl Halide ReactionMixture Reaction Mixture: Solvent + Base Start->ReactionMixture 1. Combine Reagents Heating Heating & Monitoring ReactionMixture->Heating 2. Initiate Reaction Workup Workup: Filtration & Concentration Heating->Workup 3. Reaction Complete SideReaction Side Product: Quaternary Ammonium Salt Heating->SideReaction Over-alkylation Purification Purification: Column Chromatography Workup->Purification 4. Isolate Crude Product Product Final Product: Methylbenzyl (cyclohexylmethyl)amine Purification->Product 5. Obtain Pure Product

Caption: Workflow for the N-alkylation synthesis of this compound.

Reductive_Amination_Workflow Start Start: Aldehyde/Ketone + Amine IminiumFormation Iminium Ion Formation (pH 5-6) Start->IminiumFormation 1. Condensation Reduction Reduction with Reducing Agent IminiumFormation->Reduction 2. Addition of Reductant Quench Quench Reaction Reduction->Quench 3. Reaction Complete Extraction Extraction & Purification Quench->Extraction 4. Workup Product Final Product: Methylbenzyl (cyclohexylmethyl)amine Extraction->Product 5. Isolate Pure Product

Caption: General workflow for the synthesis via reductive amination.

References

Overcoming solubility issues with Methylbenzyl(cyclohexylmethyl)amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges encountered with Methylbenzyl(cyclohexylmethyl)amine and structurally similar hydrophobic amines in various assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous assay buffers?

A1: this compound possesses a chemical structure with large, nonpolar groups, specifically the benzyl and cyclohexyl rings. These hydrophobic moieties dominate the molecule's character, leading to low affinity for polar solvents like water. While the amine group can participate in hydrogen bonding, the bulky hydrocarbon chains result in poor aqueous solubility.[1] As the size of the hydrocarbon chain on an amine increases, its solubility in water decreases.[1]

Q2: What is the first and most common step to solubilize this compound for in vitro assays?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[2][3] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds and its general acceptance in many biological assays at low final concentrations.[2][4] A typical final DMSO concentration in an assay should be kept low, generally between 0.5% and 1%, to avoid solvent-induced artifacts.[5]

Q3: How does pH influence the solubility of this compound?

A3: As a tertiary amine, this compound is basic and can be protonated in acidic conditions to form a more soluble salt.[6][7] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[7] By lowering the pH of the aqueous buffer to a value below the compound's pKa, the nitrogen atom becomes protonated (R₃N + H⁺ → R₃NH⁺), creating a charged species with significantly higher aqueous solubility.[6][8] Therefore, adjusting the buffer pH can be a highly effective strategy.

Q4: My compound dissolves in the organic stock solvent but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the compound's concentration in the final aqueous medium exceeds its solubility limit.

  • Lower the Final Concentration: The simplest solution is to test the compound at lower concentrations.

  • Use Co-solvents: Including a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer can increase the compound's solubility.[3]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronics, can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[9][10]

  • Utilize Cyclodextrins: Cyclodextrins are cage-like molecules that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[9][11][12]

Q5: Could the compound be adsorbing to my labware (e.g., pipette tips, microplates)?

A5: Yes, highly hydrophobic compounds can adsorb to plastic surfaces, leading to a reduction in the actual concentration in solution and causing inconsistent assay results. To mitigate this, consider using low-adsorption plasticware, pre-treating surfaces, or including a small amount of surfactant in your buffers.

Troubleshooting Guide: Compound Precipitation & Assay Variability

This guide addresses the common problem of compound precipitation during experimental procedures.

Problem Potential Cause Recommended Solution
Precipitation Observed Upon Dilution into Aqueous Buffer The compound's final concentration exceeds its thermodynamic solubility limit in the assay buffer.Decrease the final assay concentration of the compound.Prepare the stock solution in a stronger organic solvent (e.g., DMSO, DMF).[2]Increase the percentage of co-solvent in the final buffer, ensuring it does not affect the assay's integrity (typically ≤1% DMSO).[5]
The pH of the assay buffer is too high (basic or neutral), leaving the amine compound in its neutral, less soluble form.Adjust the buffer to a more acidic pH to protonate the amine group, thereby forming a more soluble salt.[6][7]Verify the compound's stability at the new pH.
The buffer lacks solubilizing agents required for this hydrophobic molecule.Add a low concentration of a biocompatible surfactant (e.g., 0.01% Tween 80) to the assay buffer.[9]Incorporate a cyclodextrin (e.g., Captisol®) to form inclusion complexes and enhance solubility.[11][13]
Inconsistent or Non-Reproducible Assay Results Micro-precipitation or aggregation is occurring, which may not be visible to the naked eye.Briefly sonicate the stock solution or the final diluted solution before use.Visually inspect the solution against a dark background for any signs of turbidity or particulates.[4]Filter the solution through a compatible syringe filter (e.g., PTFE for organic stocks) if aggregates are suspected.
The compound is adsorbing to plastic surfaces (pipette tips, tubes, microplates).Use low-protein-binding or siliconized labware.Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1% or a surfactant in the buffer if compatible with the assay.

Data & Quantitative Summaries

Table 1: Physicochemical Properties of Structurally Related Amines
Compound NameMolecular FormulaMolecular Weight ( g/mol )Water SolubilityNotes
N-Benzyl-N-methylcyclohexanamine C₁₄H₂₁N203.32Expected to be very lowThe target compound; large hydrophobic groups dominate.[14]
N-Methylcyclohexylamine C₇H₁₅N113.20Slightly soluble[15]A smaller, related secondary amine.[15][16]
(Cyclohexylmethyl)(methyl)amine C₈H₁₇N127.23Data not readily availableA structural isomer of N-ethylcyclohexylamine.[17]
N-Benzylmethylamine C₈H₁₁N121.1865 g/L (at 20°C)Lacks the cyclohexyl group, making it more soluble.
Table 2: Overview of Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
Organic Co-solvents (e.g., DMSO, Ethanol) Reduce the polarity of the bulk solvent, increasing the solubility of hydrophobic solutes.[3]Simple, effective for stock solutions, widely used.Can interfere with assays at high concentrations; risk of precipitation upon dilution.[2][5]
pH Adjustment Protonates the basic amine group to form a charged, more water-soluble salt.[6][7]Highly effective for ionizable compounds, cost-effective.Requires the assay to be stable at the adjusted pH; may alter compound activity.
Surfactants (e.g., Tween 80, Polysorbates) Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10]Effective at low concentrations, can prevent surface adsorption.Can interfere with cell membranes or protein activity; may affect assay signal.
Cyclodextrins Form non-covalent inclusion complexes, shielding the hydrophobic molecule from water.[11][12]Low toxicity, high solubilizing capacity for suitable molecules.Can be expensive; may alter drug availability to its target by sequestration.[13]
Lipid-Based Formulations (e.g., SEDDS) Solubilize the compound in a lipid/surfactant mixture that forms a microemulsion in an aqueous environment.[18][19]Can significantly increase solubility and bioavailability.Complex formulations; may not be suitable for all in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound (solid or oil)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Glass vial with a PTFE-lined cap

    • Analytical balance

    • Calibrated pipettes

  • Methodology:

    • Accurately weigh the desired amount of the compound into the glass vial.

    • Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).

    • Tightly cap the vial.

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If dissolution is slow, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes.[4]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Workflow for Solubility Assessment in Assay Buffer
  • Objective: To determine the apparent solubility of the compound in the final assay buffer.

  • Materials:

    • 10 mM compound stock solution in DMSO

    • Assay buffer

    • Clear microplate or tubes

    • Plate reader or nephelometer for turbidity measurement

  • Methodology:

    • Prepare a series of dilutions of the compound in the assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

    • Include a "buffer + DMSO" blank control.

    • Incubate the plate under the same conditions as the planned assay (e.g., 1 hour at 37°C).

    • Visually inspect each well for signs of precipitation.

    • Quantify any precipitation by measuring the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb.[4]

    • The highest concentration that remains clear and shows no increase in scattering compared to the blank is the apparent solubility under those conditions.

Visual Guides & Workflows

G start Solubility Issue Identified (Precipitation / Low Signal) stock_sol 1. Prepare Stock Solution in 100% DMSO start->stock_sol check_stock Is stock solution clear? stock_sol->check_stock sonicate Warm / Sonicate Stock Solution check_stock->sonicate No dilute 2. Dilute into Aqueous Assay Buffer check_stock->dilute Yes sonicate->check_stock check_final Precipitation in final solution? dilute->check_final success Proceed with Assay check_final->success No troubleshoot 3. Troubleshoot Formulation check_final->troubleshoot Yes lower_conc A. Lower Final Concentration troubleshoot->lower_conc adjust_ph B. Lower Buffer pH (e.g., to pH 5-6.5) troubleshoot->adjust_ph add_excipient C. Add Solubilizing Excipient (e.g., Surfactant, Cyclodextrin) troubleshoot->add_excipient re_evaluate Re-evaluate Solubility lower_conc->re_evaluate adjust_ph->re_evaluate add_excipient->re_evaluate re_evaluate->check_final

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_0 Poorly Soluble Compound cluster_1 Solubilization Strategies cluster_2 Result: Solubilized Compound compound Methylbenzyl- (cyclohexylmethyl)amine (Hydrophobic) ph pH Adjustment (Protonation) compound->ph + H⁺ (Acid) surfactant Surfactant (Micelle Formation) compound->surfactant + Detergent cyclo Cyclodextrin (Inclusion Complex) compound->cyclo + Host Molecule soluble_compound Compound in Aqueous Solution ph->soluble_compound Forms Soluble Salt surfactant->soluble_compound Forms Micelles cyclo->soluble_compound Forms Complex

Caption: Mechanisms for enhancing compound solubility in aqueous media.

G start Start: Prepare Serial Dilutions of Compound in Assay Buffer incubate Incubate Under Assay Conditions (Time, Temperature) start->incubate visual_insp Visual Inspection (Check for Cloudiness) incubate->visual_insp quant_measure Quantitative Measurement (e.g., Absorbance at 600 nm) visual_insp->quant_measure analyze Analyze Data: Plot Signal vs. Concentration quant_measure->analyze determine Determine Highest Concentration Without Precipitation analyze->determine

Caption: Experimental workflow for assessing apparent solubility.

References

Technical Support Center: Purification of Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methylbenzyl(cyclohexylmethyl)amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in refining purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as benzylamine, cyclohexanemethylamine, and methyl iodide (if methylation is the final step). Side-products from over-alkylation may also be present, such as dibenzyl(cyclohexylmethyl)amine or benzyl(dimethyl)amine, depending on the synthetic route. Residual solvents from the reaction and workup are also common.

Q2: My this compound is showing significant tailing during silica gel flash chromatography. What is causing this and how can I fix it?

A2: Peak tailing of amines on silica gel is a common issue caused by the acidic nature of the silica, which strongly interacts with the basic amine.[1][2][3] To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as 0.1-2% triethylamine or a few drops of ammonia in methanol.[1][3][4]

  • Use amine-functionalized silica gel , which has a basic surface and reduces the strong interaction with the amine product.[1][2][3]

  • Employ basic alumina as the stationary phase instead of silica gel.[1]

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation is a suitable method for purifying high-boiling amines like this compound, especially if the impurities are significantly less volatile or more volatile than the product.[5][6] It is particularly effective for removing solid impurities and high molecular weight byproducts. Atmospheric distillation is generally not recommended as the high temperatures required can lead to decomposition.[5]

Q4: How can I effectively remove unreacted starting materials like benzylamine?

A4: Acid-base extraction is a highly effective method for separating the tertiary amine product from primary or secondary amine starting materials.[7] By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the more basic primary and secondary amines will be protonated and move to the aqueous layer, while the less basic tertiary amine will preferentially remain in the organic layer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product fractions are contaminated with a non-polar impurity. The impurity may be an unreacted starting material or a non-basic side product.- Perform an acid-base extraction to remove basic compounds into an aqueous layer, leaving non-polar, non-basic impurities in the organic layer.- Optimize your flash chromatography gradient to achieve better separation.
Low recovery of product after flash chromatography. - The amine is irreversibly binding to the acidic silica gel.- The product is co-eluting with a difficult-to-remove impurity.- Use amine-functionalized silica or add a basic modifier like triethylamine to the eluent to improve recovery.[1][3]- Pre-treat the silica gel with triethylamine before running the column.[8]- Consider an alternative purification method such as vacuum distillation or acid-base extraction.
The purified amine appears as a salt instead of a free base. The workup procedure may have involved an acidic wash without a subsequent basification step.- Dissolve the product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution), then with brine. Dry the organic layer and remove the solvent.
Product decomposes during distillation. The distillation temperature is too high.- Use a vacuum pump to perform the distillation at a reduced pressure, which will lower the boiling point of the amine.[6]
Incomplete separation of product from a structurally similar amine impurity. The polarity difference between the product and the impurity is too small for effective separation by standard chromatography.- Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for better resolution.- Attempt fractional distillation under high vacuum.

Quantitative Data on Purification Methods

The following table summarizes typical results from different purification methods for this compound. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Purity (Post-Purification) Typical Yield Key Advantages Key Disadvantages
Flash Chromatography (Standard Silica) 85-95%60-80%Good for removing non-basic impurities.Peak tailing and potential for low recovery.[1][2]
Flash Chromatography (Amine-Functionalized Silica) >98%85-95%Excellent peak shape and high recovery.[1][3]Higher cost of stationary phase.
Acid-Base Extraction 90-98% (for removing basic/acidic impurities)>90%Highly effective for separating amines from non-basic or different pKa basic impurities.[7]Does not remove neutral impurities with similar solubility.
Vacuum Distillation >99%70-90%Excellent for removing non-volatile or highly volatile impurities.[5][6]Requires specialized equipment; potential for thermal degradation if not controlled properly.

Experimental Protocols

Protocol 1: Flash Chromatography using Amine-Functionalized Silica
  • Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 2% to 20% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 10 mL). This will protonate and remove more basic primary and secondary amines. The tertiary amine product will largely remain in the organic layer.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (1 x 10 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is free of cracks.

  • Sample and Boiling Chips: Place the crude amine and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before carefully venting it to atmospheric pressure.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with Aqueous Acid dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Contains Product) separate_layers->organic_layer Retain aqueous_layer Aqueous Layer (Contains Basic Impurities) separate_layers->aqueous_layer Discard neutralize Neutralize with Aqueous Base organic_layer->neutralize dry Dry Organic Layer neutralize->dry concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

troubleshooting_logic start Crude Amine Purification chromatography Flash Chromatography on Silica Gel start->chromatography tailing Peak Tailing? chromatography->tailing add_modifier Add Triethylamine to Mobile Phase tailing->add_modifier Yes use_nh2_silica Use Amine- Functionalized Silica tailing->use_nh2_silica Yes pure_product Pure Product tailing->pure_product No other_methods Consider Other Methods (Distillation, Extraction) tailing->other_methods If still problematic add_modifier->pure_product use_nh2_silica->pure_product

Caption: Decision tree for troubleshooting peak tailing in flash chromatography of this compound.

References

Technical Support Center: Stability of Methylbenzyl(cyclohexylmethyl)amine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability challenges of Methylbenzyl(cyclohexylmethyl)amine in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of tertiary amines like this compound in solution is primarily influenced by several factors:

  • pH: Acidic or basic conditions can promote hydrolysis. It is recommended to determine the pKa value of the compound to select an appropriate pH for the solution.

  • Temperature: Elevated temperatures can accelerate degradation.[1] Thermal degradation studies are typically conducted at temperatures ranging from 40°C to 80°C.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of N-oxides and other oxidative degradation products.[2] Amines are susceptible to electron transfer oxidation.[2]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation.[1] Photostability should be assessed as part of a comprehensive stability study.[2]

  • Solvent: The choice of solvent can impact stability. For compounds with poor aqueous solubility, inert organic co-solvents may be necessary, but care must be taken to ensure the solvent itself does not participate in degradation reactions.[3]

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar tertiary amines include:

  • N-dealkylation: This involves the cleavage of the N-C bond, leading to the removal of either the benzyl group or the methyl group.[4] This is a common metabolic pathway for xenobiotics containing amine groups.[4]

  • Oxidation: The tertiary amine nitrogen can be oxidized to form an N-oxide.[2] Additionally, oxidative cleavage of the N-benzyl group is a known reaction for N-benzyl amides.[5]

  • Hydrolysis: Under certain pH and temperature conditions, hydrolysis may occur, potentially leading to the formation of an imine, followed by further hydrolysis to an aldehyde (such as benzaldehyde) and a secondary amine.[6]

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately measuring the concentration of the intact drug without interference from degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8] The development process generally involves:

  • Forced Degradation Studies: Intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[9] The goal is to achieve a target degradation of 5-20%.[3]

  • Method Development: Developing an HPLC method (typically reversed-phase with a C18 column) that can separate the parent compound from all generated degradation products.[10] This involves optimizing the mobile phase, gradient, flow rate, and detection wavelength.[8]

  • Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low solubility of this compound in aqueous solutions for degradation studies. The compound may have poor water solubility.Consider using a co-solvent such as acetonitrile or methanol.[11] However, be aware that methanol can sometimes interact with carboxylic acid or ester functionalities if they are present as degradation products.[11] Ensure the co-solvent is inert and does not interfere with the analysis.[3]
Poor peak shape or resolution in the HPLC chromatogram. The pH of the mobile phase may not be optimal for the analyte. The column chemistry may not be suitable.Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the compound. Experiment with different columns (e.g., C8, phenyl-hexyl) to find the best selectivity for the parent compound and its degradants.
Mass balance in forced degradation studies is less than 95%. Some degradation products may not be detected by the current analytical method (e.g., they are volatile or lack a UV chromophore). Degradation products may be irreversibly adsorbed onto the HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector to look for non-chromophoric degradants.[3] Adjust the mobile phase to ensure all components are eluted from the column.
No degradation is observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions, for example, by increasing the concentration of the acid/base, raising the temperature, or extending the exposure time.[1] However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.[7]
Foaming is observed in the amine solution during handling. This is a common issue with amine solutions.The use of antifoam agents like silicone-based compounds or polyalkylene glycols can help control foaming.[12] It is advisable to test the antifoam agent on a small sample first to ensure compatibility.[12]

Quantitative Data Summary

Stress Condition Reagent/Condition Time Temperature % Degradation Number of Degradants Major Degradant (Peak Area %)
Acid Hydrolysis0.1 N HCl24 h60°C
Base Hydrolysis0.1 N NaOH24 h60°C
Oxidation3% H₂O₂24 hRoom Temp
ThermalSolid State48 h80°C
PhotolyticSolution (ICH Light Box)24 hRoom Temp

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating method.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.[9] Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for a specified time. After incubation, cool and neutralize with an equivalent amount of 0.1 N HCl.[9] Dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for a specified time. Also, expose a solution of the compound to the same temperature. After the specified time, dissolve the solid or dilute the solution in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Initial Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to elute all potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where the parent compound has maximum absorbance (determine by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

Procedure:

  • Inject the unstressed sample and each of the stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve adequate separation (resolution > 1.5) for all peaks.

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines.

Visualizations

degradation_pathway parent This compound dealk_benzyl Methyl(cyclohexylmethyl)amine + Benzaldehyde parent->dealk_benzyl N-Dealkylation (Benzyl) dealk_methyl Benzyl(cyclohexylmethyl)amine + Formaldehyde parent->dealk_methyl N-Dealkylation (Methyl) n_oxide This compound N-oxide parent->n_oxide Oxidation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc HPLC Method Development acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc validation Method Validation hplc->validation stability Stability Profile validation->stability pathways Degradation Pathways validation->pathways

Caption: Workflow for assessing the stability of a drug substance.

References

How to minimize byproduct formation with Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methylbenzyl(cyclohexylmethyl)amine, focusing on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of cyclohexanecarboxaldehyde with N-methylbenzylamine. This reaction is typically carried out in the presence of a mild reducing agent.

Q2: What are the potential byproducts in this reaction?

The primary byproducts of concern in the synthesis of this compound via reductive amination are:

  • Cyclohexylmethanol: Formed by the reduction of the starting material, cyclohexanecarboxaldehyde.

  • Aldol condensation products: Self-condensation of cyclohexanecarboxaldehyde can occur under certain conditions, leading to α,β-unsaturated aldehyde or ketone impurities.

  • Unreacted starting materials: Incomplete reaction can leave residual N-methylbenzylamine and cyclohexanecarboxaldehyde.

Q3: How can I minimize the formation of cyclohexylmethanol?

The formation of cyclohexylmethanol as a byproduct can be minimized by using a reducing agent that is selective for the iminium ion intermediate over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose as it reduces iminium ions much faster than it reduces aldehydes.[1][2][3][4] Using sodium borohydride (NaBH₄) can lead to a higher proportion of the alcohol byproduct, as it readily reduces aldehydes. If using NaBH₄, it is crucial to allow for the complete formation of the enamine intermediate before adding the reducing agent.[2]

Q4: What conditions favor the aldol condensation of cyclohexanecarboxaldehyde?

Aldol condensation is typically promoted by either acidic or basic conditions. To minimize this side reaction, it is advisable to carry out the reductive amination under neutral or mildly acidic conditions. The use of sodium triacetoxyborohydride often does not require the addition of an acid catalyst with aldehydes.[1][4]

Q5: How can I drive the reaction to completion to avoid unreacted starting materials?

Ensuring the reaction goes to completion can be achieved by:

  • Using a slight excess of one of the reactants (typically the amine).

  • Allowing for sufficient reaction time.

  • Optimizing the reaction temperature. Room temperature is often sufficient for reductive aminations with aldehydes.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase the reaction time. - Consider a slight increase in temperature (e.g., to 40-50 °C). - Ensure efficient stirring.
Sub-optimal pH for iminium ion formation.If not using NaBH(OAc)₃, a catalytic amount of a weak acid like acetic acid can be added to facilitate iminium ion formation.[6]
Significant amount of cyclohexylmethanol byproduct Non-selective reducing agent.Use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[1][2][4]
Premature addition of the reducing agent.If using NaBH₄, ensure the enamine intermediate has fully formed before adding the reducing agent. This can be monitored by techniques like TLC or ¹H NMR.
Presence of high molecular weight impurities Aldol condensation of the aldehyde.- Maintain a neutral to mildly acidic pH. Avoid strong acids or bases. - Add the aldehyde slowly to the reaction mixture containing the amine.
Difficulty in purifying the final product Presence of unreacted N-methylbenzylamine.Unreacted N-methylbenzylamine can often be removed by an acidic wash during the work-up.
Emulsion formation during work-up.Add a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

Key Experiment: Reductive Amination of Cyclohexanecarboxaldehyde with N-methylbenzylamine

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Cyclohexanecarboxaldehyde

  • N-methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-methylbenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxaldehyde (1.0-1.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the enamine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualizations

Byproduct_Formation_Pathways Reactants Cyclohexanecarboxaldehyde + N-Methylbenzylamine Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Condensation Aldehyde_Reduction Cyclohexylmethanol (Byproduct) Reactants->Aldehyde_Reduction Aldehyde Reduction (e.g., NaBH₄) Aldol_Condensation Aldol Condensation Products (Byproducts) Reactants->Aldol_Condensation Self-Condensation Desired_Product This compound (Desired Product) Iminium_Ion->Desired_Product Reduction (e.g., NaBH(OAc)₃)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Check_Byproducts Alcohol_Byproduct High Cyclohexylmethanol? Check_Byproducts->Alcohol_Byproduct Yes Aldol_Byproduct High MW Impurities? Check_Byproducts->Aldol_Byproduct No Alcohol_Byproduct->Aldol_Byproduct No Solution1 Use Selective Reducing Agent (NaBH(OAc)₃) Alcohol_Byproduct->Solution1 Yes Unreacted_SM Unreacted Starting Materials? Aldol_Byproduct->Unreacted_SM No Solution2 Control pH (Neutral/Mildly Acidic) Aldol_Byproduct->Solution2 Yes Solution3 Increase Reaction Time or Temperature Unreacted_SM->Solution3 Yes End End: Optimized Reaction Unreacted_SM->End No Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving Methylbenzyl(cyclohexylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for reactions involving chiral amines like this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrate, and catalyst system (e.g., the metal precursor used with the chiral amine ligand). However, for many asymmetric hydrogenations, catalyst loadings are often in the range of 0.5 mol% to 5 mol%. It is common to start with a lower loading, around 1 mol%, and optimize from there. Low catalyst loadings are generally preferred to minimize cost and residual metal content in the final product.

Q2: How does catalyst loading affect the enantioselectivity and conversion rate of the reaction?

A2: Catalyst loading has a direct impact on both conversion and enantioselectivity.

  • Conversion: Generally, a higher catalyst loading leads to a faster reaction and higher conversion in a given amount of time. If the conversion is low, increasing the catalyst loading can be a primary step in optimization.

  • Enantioselectivity (ee): The effect on enantioselectivity can be more complex. While a certain minimum catalyst concentration is necessary for good enantioselectivity, simply increasing the loading does not always lead to a higher ee. In some cases, excessively high catalyst concentrations can lead to the formation of less selective catalytic species or side reactions, which may decrease the enantioselectivity. It's crucial to find the optimal loading that maximizes both conversion and enantioselectivity.

Q3: Can running the reaction for a longer time compensate for a low catalyst loading?

A3: To some extent, yes. If a lower catalyst loading results in a slower reaction rate, extending the reaction time can lead to higher conversion. However, this is only effective if the catalyst is stable over the extended period. Catalyst deactivation is a common issue in asymmetric hydrogenation, and a catalyst that is active for a few hours might lose its activity over a longer period, leading to a stalled reaction.[1] Therefore, it's important to monitor the reaction progress over time to assess catalyst stability.

Q4: When should I consider optimizing the metal-to-ligand ratio instead of just the overall catalyst loading?

A4: Optimizing the metal-to-ligand ratio is crucial when the active catalytic species is formed in situ from a metal precursor and the chiral amine ligand. The stoichiometry of these components can influence the structure and activity of the catalyst. If you observe inconsistent results, low activity, or poor enantioselectivity, it is advisable to screen different metal-to-ligand ratios (e.g., 1:1, 1:1.1, 1:1.2) in addition to varying the overall catalyst loading.

Troubleshooting Guide

Problem 1: Low or no conversion.

  • Question: I am not observing any significant conversion of my starting material. What are the likely causes and how can I troubleshoot this?

  • Answer:

    • Inactive Catalyst: The catalyst may not have been activated properly or could have been deactivated by impurities.

      • Solution: Ensure that the catalyst and all reagents are pure and handled under appropriate inert conditions (e.g., using an inert atmosphere of argon or nitrogen). Solvents should be dry and de-gassed. Some catalyst systems require an activation step; review the literature for the specific catalyst you are using.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.

      • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%) and monitor the impact on conversion.

    • Poor Substrate Reactivity: The substrate itself may be unreactive under the chosen conditions.

      • Solution: Consider modifying the reaction conditions, such as increasing the temperature or hydrogen pressure (for hydrogenation reactions). The addition of certain additives, like a Brønsted acid, can sometimes enhance reactivity.[2]

    • Product Inhibition: The product amine can sometimes coordinate to the metal center more strongly than the substrate, leading to catalyst deactivation as the reaction progresses.[2]

      • Solution: Try to run the reaction at a lower substrate concentration or consider methods for in situ product removal if feasible.

Problem 2: High conversion but low enantioselectivity (ee).

  • Question: My reaction goes to completion, but the enantiomeric excess of my product is poor. What steps can I take to improve it?

  • Answer:

    • Suboptimal Catalyst Loading: The catalyst loading might not be optimal for enantioselectivity.

      • Solution: Systematically vary the catalyst loading. Sometimes, a lower catalyst loading can lead to higher enantioselectivity, although it may require a longer reaction time. Create a screening table to test various loadings.

    • Incorrect Metal-to-Ligand Ratio: If you are preparing the catalyst in situ, an incorrect ratio of the metal precursor to the this compound ligand can result in the formation of less selective catalytic species.

      • Solution: Screen different metal-to-ligand ratios to find the optimal combination for your specific reaction.

    • Reaction Temperature: Temperature can have a significant effect on enantioselectivity.

      • Solution: Try running the reaction at a lower temperature. This often, but not always, leads to an increase in enantioselectivity.

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.

      • Solution: Screen a range of solvents with different polarities and coordinating abilities.

Problem 3: The reaction starts well but then stops before reaching full conversion.

  • Question: My reaction proceeds initially but then stalls. What could be causing this catalyst deactivation?

  • Answer: This is a classic sign of catalyst deactivation.

    • Inherent Catalyst Instability: The active catalytic species may be inherently unstable under the reaction conditions and degrades over time.[1]

      • Solution: Running the reaction at a lower temperature may improve catalyst stability. You could also investigate if a different metal precursor or a modified ligand could lead to a more robust catalyst.

    • Deactivation by Impurities: Trace amounts of impurities (e.g., water, oxygen, or byproducts) in the substrate or solvent can poison the catalyst.

      • Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. Purifying the substrate immediately before use can be beneficial.

    • Product Inhibition: As mentioned earlier, the product amine can act as a catalyst poison.[2]

      • Solution: If you plot conversion versus time, you may see the reaction rate decrease as the product concentration increases. If this is the case, strategies to minimize product inhibition should be explored.

Data Presentation: Optimizing Catalyst Loading

The following table provides an example of how to structure an experiment to screen for the optimal catalyst loading and the expected trends.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)
10.5246592
21.0129590
32.56>9985
45.04>9983

Note: This is hypothetical data to illustrate a possible trend where increasing catalyst loading boosts the reaction rate but may slightly decrease enantioselectivity.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Asymmetric Hydrogenation

This protocol outlines a general procedure for screening catalyst loading to find the optimal conditions for an asymmetric hydrogenation reaction using a chiral amine ligand like this compound.

  • Catalyst Preparation (if forming in situ):

    • In a glovebox or under an inert atmosphere, add the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) to a reaction vessel.

    • Add the this compound ligand in the desired stoichiometric ratio (e.g., 1.1 equivalents relative to the metal).

    • Add the degassed solvent and stir the mixture at room temperature for the recommended time to allow for complex formation.

  • Reaction Setup:

    • To a series of parallel reaction vessels or a multi-well plate, add the desired amount of the catalyst solution to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).

    • Add the substrate to each vessel.

    • Seal the reaction vessels.

  • Hydrogenation:

    • Purge the reaction vessels with hydrogen gas.

    • Pressurize the vessels to the desired hydrogen pressure.

    • Stir the reactions at the desired temperature.

  • Monitoring and Analysis:

    • Take aliquots from each reaction at specified time points (e.g., 2, 4, 8, 16, 24 hours).

    • Quench the reaction in the aliquot.

    • Analyze the aliquots by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess.

  • Data Evaluation:

    • Plot the conversion and enantiomeric excess as a function of catalyst loading and time.

    • Identify the catalyst loading that provides the best balance of reaction rate, conversion, and enantioselectivity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_catalyst Prepare Catalyst Stock Solution setup Aliquot Catalyst for Different Loadings prep_catalyst->setup prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate setup->add_substrate hydrogenate Pressurize with H₂ and Heat add_substrate->hydrogenate monitor Monitor Reaction Progress (TLC, GC, HPLC) hydrogenate->monitor workup Reaction Workup and Purification monitor->workup analyze Determine Yield and Enantioselectivity workup->analyze

Caption: Experimental workflow for catalyst loading optimization.

Troubleshooting_Guide start Reaction Issue low_conversion Low Conversion? start->low_conversion Check Conversion low_ee Low Enantioselectivity? start->low_ee Check ee% stalled_reaction Stalled Reaction? start->stalled_reaction Check Kinetics increase_loading Increase Catalyst Loading low_conversion->increase_loading check_purity Check Reagent/Solvent Purity low_conversion->check_purity increase_temp Increase Temperature/Pressure low_conversion->increase_temp vary_loading Vary Catalyst Loading (Higher or Lower) low_ee->vary_loading screen_solvents Screen Solvents low_ee->screen_solvents lower_temp Lower Temperature low_ee->lower_temp catalyst_deactivation Catalyst Deactivation Likely stalled_reaction->catalyst_deactivation purify_reagents Purify Substrate/Reagents Rigorously catalyst_deactivation->purify_reagents investigate_stability Investigate Catalyst Stability (Lower Temp) catalyst_deactivation->investigate_stability

Caption: Troubleshooting decision tree for common reaction issues.

References

Troubleshooting poor reproducibility in experiments with Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with experimental reproducibility when working with Methylbenzyl(cyclohexylmethyl)amine and related compounds. Our goal is to assist researchers, scientists, and drug development professionals in achieving more consistent and reliable results.

Troubleshooting Guides

Poor reproducibility in experiments involving synthesized compounds can stem from a variety of factors, from the synthesis and purification process to the experimental conditions of biological assays. This guide provides a structured approach to identifying and resolving common issues.

Issue: Inconsistent Yields in Synthesis

Question: We are experiencing significant batch-to-batch variation in the yield of our this compound synthesis. What are the likely causes and how can we troubleshoot this?

Answer:

Inconsistent yields in organic synthesis are a common challenge.[1][2] Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Reagent Quality:

    • Moisture and Air Sensitivity: Many reagents, especially organometallics and hydrides, are sensitive to moisture and air.[1] Ensure all solvents are anhydrous and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: The purity of starting materials can fluctuate between suppliers or even batches. Consider analyzing incoming reagents by techniques like NMR or GC-MS to confirm identity and purity.

  • Reaction Conditions:

    • Temperature Control: Small variations in reaction temperature can have a large impact on reaction kinetics and byproduct formation. Ensure accurate and consistent temperature monitoring and control.

    • Stirring and Mixing: In heterogeneous reactions, inefficient stirring can lead to localized concentration gradients and inconsistent results. Ensure the stirring rate is adequate and consistent across all experiments.

  • Work-up Procedure:

    • pH Adjustments: The final pH of the aqueous phase during extraction can significantly impact the recovery of amine products. Use a calibrated pH meter to ensure consistency.

    • Solvent Volumes: Inconsistent solvent volumes during extraction and washing steps can lead to variable product loss. Use precise measurements for all solvents.

A logical workflow for troubleshooting inconsistent yields is presented below.

G cluster_0 Troubleshooting Inconsistent Synthesis Yields start Inconsistent Yields Observed reagent Check Reagent Quality (Purity, Moisture) start->reagent conditions Verify Reaction Conditions (Temperature, Stirring) reagent->conditions workup Standardize Work-up (pH, Solvents) conditions->workup analysis Analyze Byproducts (NMR, LC-MS) workup->analysis protocol Refine Protocol analysis->protocol end Consistent Yields Achieved protocol->end

A stepwise guide to troubleshooting inconsistent synthesis yields.
Issue: Variable Biological Activity

Question: We are observing poor reproducibility in our in vitro assays with this compound. What factors could be causing this?

Answer:

Variability in biological assays can be frustrating. Assuming the compound's identity and purity have been confirmed, the source of irreproducibility often lies within the assay itself or the handling of the compound.

Potential Causes & Troubleshooting Steps:

  • Compound Stability and Storage:

    • Solution Stability: Amine compounds can be susceptible to degradation in solution, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[3][4][5] Prepare fresh stock solutions and aliquot for single use where possible.

    • Storage Conditions: Store stock compounds at -20°C or -80°C in a suitable solvent (e.g., DMSO) to minimize degradation.

  • Assay Conditions:

    • Cell Passage Number: The phenotype and responsiveness of cultured cells can change with high passage numbers. Ensure that experiments are performed with cells within a consistent and low passage number range.

    • Reagent Variability: Lot-to-lot variation in media, sera, and other critical reagents can impact assay results. Qualify new lots of reagents before use in critical experiments.

  • Data Analysis:

    • Normalization: Ensure that data is properly normalized to controls (e.g., vehicle control, positive control) to account for inter-assay variability.

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by an amine compound, highlighting potential sources of experimental variability.

G cluster_1 Hypothetical Signaling Pathway ligand Methylbenzyl (cyclohexylmethyl)amine receptor GPCR ligand->receptor Binding g_protein G Protein Activation receptor->g_protein effector Adenylyl Cyclase g_protein->effector second_messenger cAMP effector->second_messenger downstream Downstream Kinase Cascade second_messenger->downstream response Cellular Response downstream->response

A potential signaling pathway modulated by an amine compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: For primary, secondary, and tertiary amines, flash column chromatography on silica gel is a common purification method. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

Q2: How should I store this compound and its solutions?

A2: As a pure compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 4°C for short-term storage or -20°C for long-term storage. Solutions in organic solvents like DMSO or ethanol should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

Q3: My compound appears to be degrading in the work-up. How can I prevent this?

A3: Some amines can be sensitive to acidic or basic conditions encountered during aqueous work-up.[6] If you suspect your compound is degrading, you can test its stability by exposing a small sample to the acidic and basic solutions used in your work-up and monitoring for degradation by TLC or LC-MS. If instability is confirmed, consider alternative work-up procedures, such as using a milder acid or base, or minimizing the exposure time to these conditions.

Quantitative Data Summary

To illustrate the importance of tracking experimental parameters, the following table presents hypothetical data on the synthesis of this compound under varying conditions.

Batch IDStarting Material (g)Reaction Time (h)Reaction Temperature (°C)Yield (%)Purity (by LC-MS)
A-015.012256598%
A-025.012307295%
B-015.024257897%
B-025.024307594%

This data suggests that a longer reaction time at 25°C may provide the optimal balance of yield and purity for this hypothetical synthesis.

Experimental Protocols

Below is a generalized protocol for the synthesis of a secondary amine via reductive amination, which could be adapted for this compound.

Synthesis of N-(cyclohexylmethyl)benzylamine (Illustrative)

  • Reaction Setup: To a solution of cyclohexanecarbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M) is added benzylamine (1.0 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. The reaction is stirred at room temperature for 12 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (e.g., 0-10% methanol in dichloromethane gradient with 0.5% triethylamine) to afford the desired product.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

References

Technical Support Center: Method Refinement for Scaling Up Methylbenzyl(cyclohexylmethyl)amine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methylbenzyl(cyclohexylmethyl)amine. The information is designed to address specific issues that may be encountered during experimental work and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound, a tertiary amine, is through the reductive amination of benzaldehyde with N-methylcyclohexanemethanamine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the final product.[1][2] This method is generally preferred over direct alkylation with alkyl halides as it avoids the common issue of over-alkylation and the formation of quaternary ammonium salts.[3][4]

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with the choice often depending on the scale of the reaction and the sensitivity of the substrates. Common choices include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is particularly effective for reductive aminations.[1][4] It is often the preferred choice due to its high chemoselectivity for the iminium ion over the starting aldehyde.[3]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and may require careful handling of cyanide-containing waste streams.[3][5]

  • Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting benzaldehyde to benzyl alcohol, potentially lowering the yield of the desired product.[3][6] Its use often requires careful control of reaction conditions, such as pre-forming the iminium ion before adding the reducing agent.[4]

  • Catalytic Hydrogenation (H₂/Catalyst): This method is highly efficient, especially for large-scale production, and produces minimal waste. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Q3: What are the expected side products in this synthesis?

A3: The primary side product of concern is benzyl alcohol, which forms from the reduction of unreacted benzaldehyde, particularly when using less selective reducing agents like sodium borohydride.[3] Other potential impurities include unreacted starting materials (benzaldehyde and N-methylcyclohexanemethanamine). Due to the use of a secondary amine as a starting material, over-alkylation to a quaternary ammonium salt is not a possible side reaction in this specific synthesis.

Q4: How can the product be purified?

A4: Purification typically involves an aqueous workup to remove the reducing agent and its byproducts. An acid wash can be used to extract the amine product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted with an organic solvent. For high purity, column chromatography on silica gel is a common laboratory-scale method.[7] For larger scales, distillation under reduced pressure is often a more practical approach.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Aldehyde: The carbonyl group of benzaldehyde may not be sufficiently electrophilic. 2. Poor Iminium Ion Formation: The equilibrium may not favor the formation of the iminium ion intermediate. 3. Decomposition of Reducing Agent: The reducing agent may have degraded due to moisture or improper storage.1. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the aldehyde.[10] 2. Use of a Lewis Acid: Employ a Lewis acid like titanium isopropoxide (Ti(Oi-Pr)₄) to activate the aldehyde.[3][10] 3. Azeotropic Water Removal: If water is inhibiting iminium ion formation, consider using a Dean-Stark apparatus or adding a drying agent like magnesium sulfate. 4. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Significant Benzyl Alcohol Byproduct 1. Non-selective Reducing Agent: Use of a strong reducing agent like NaBH₄ that readily reduces the aldehyde. 2. Slow Iminium Ion Formation: If iminium ion formation is slow, the reducing agent will have more opportunity to react with the aldehyde.1. Switch to a Milder Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the iminium ion.[1][4] 2. Stepwise Procedure: Allow the benzaldehyde and N-methylcyclohexanemethanamine to stir together (with an acid catalyst if needed) for a period to ensure iminium ion formation before adding the reducing agent.[4]
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The product and byproducts may form an emulsion during the aqueous extraction. 2. Co-elution during Chromatography: The product may have a similar polarity to one of the starting materials or the benzyl alcohol byproduct.1. Brine Wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions. 2. Acid-Base Extraction: Perform an acid wash to extract the amine into the aqueous phase. Then, basify the aqueous phase and re-extract the pure amine into an organic solvent. 3. Optimize Chromatography Conditions: Use a different solvent system for column chromatography or consider using a different stationary phase.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

Materials:

  • N-methylcyclohexanemethanamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methylcyclohexanemethanamine (1.0 equivalent) and dichloromethane.

  • Add benzaldehyde (1.05 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following tables present representative data for the reductive amination of benzaldehyde with a secondary amine, analogous to the synthesis of this compound.

Table 1: Comparison of Reducing Agents

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH(OAc)₃DCE25492[1]
NaBH₃CNMethanol25688[3]
NaBH₄Methanol0-25375*[11]
H₂ (50 psi), Pd/CEthanol25895N/A

*Yield may be lower due to the competing reduction of benzaldehyde.

Table 2: Effect of Solvent on Yield

SolventReducing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Dichloromethane (DCM)NaBH(OAc)₃25490[1]
1,2-Dichloroethane (DCE)NaBH(OAc)₃25492[1]
Tetrahydrofuran (THF)NaBH(OAc)₃25585[1]
MethanolNaBH₄25375[11]
GlycerolNaBH₄70197[11]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Benzaldehyde Benzaldehyde IminiumIon Iminium Ion (Intermediate) Benzaldehyde->IminiumIon Byproduct Benzyl Alcohol (Side Product) Benzaldehyde->Byproduct Reduction Amine N-methylcyclohexanemethanamine Amine->IminiumIon ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product This compound ReducingAgent->Product + [H⁻] ReducingAgent->Byproduct AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->IminiumIon + H⁺ IminiumIon->Product Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckReagents Are starting materials and reducing agent fresh and pure? Start->CheckReagents CheckConditions Is an acid catalyst being used? CheckReagents->CheckConditions Yes Failure Consult further literature CheckReagents->Failure No (Replace Reagents) AddAcid Add catalytic acetic acid CheckConditions->AddAcid No CheckByproduct Is benzyl alcohol the major byproduct? CheckConditions->CheckByproduct Yes UseLewisAcid Consider using Ti(O*i*-Pr)₄ AddAcid->UseLewisAcid AddAcid->CheckByproduct ChangeReducer Switch to a milder reducing agent (e.g., NaBH(OAc)₃) CheckByproduct->ChangeReducer Yes StepwiseAddition Implement stepwise procedure: 1. Form iminium ion 2. Add reducing agent CheckByproduct->StepwiseAddition No Success Yield Improved ChangeReducer->Success StepwiseAddition->Success

References

Validation & Comparative

Efficacy of Methylbenzyl(cyclohexylmethyl)amine Analogs in Inflammatory Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent study has illuminated the therapeutic potential of N-benzyl-N-methyldecan-1-amine (BMDA), a compound structurally related to the Methylbenzyl(cyclohexylmethyl)amine class, in preclinical models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The findings, published in Frontiers in Pharmacology, provide a compelling case for this compound class as a novel anti-inflammatory agent, demonstrating significant efficacy in reducing key inflammatory markers and disease severity.[1][2][3] This guide offers a detailed comparison of BMDA's performance against control standards, supported by experimental data and protocols.

Overview of N-benzyl-N-methyldecan-1-amine (BMDA)

BMDA is a synthetic molecule that has demonstrated potent anti-inflammatory and anti-oxidative properties.[1][2][3] Its mechanism of action involves the downregulation of critical inflammatory signaling pathways, including the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[1][2][3] By inhibiting these pathways, BMDA effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2][3]

Comparative Efficacy in a Rheumatoid Arthritis Model

In a collagen-induced rheumatoid arthritis mouse model, oral administration of BMDA demonstrated a marked reduction in disease severity compared to the vehicle-treated control group.[1][2]

ParameterControl (Corn Oil)BMDA (0.5 mg/mouse)DMMA (0.5 mg/mouse)
Arthritis ScoreHighSignificantly ReducedSignificantly Reduced
Hind Paw ThicknessIncreasedSignificantly ReducedSignificantly Reduced
TNF-α ExpressionHighSignificantly ReducedSignificantly Reduced
IL-1β ExpressionHighSignificantly ReducedSignificantly Reduced
Nrf2 ExpressionLowSignificantly IncreasedSignificantly Increased
HO-1 ExpressionLowSignificantly IncreasedSignificantly Increased

Data summarized from Kim et al., 2023.[1][2][3] DMMA is a derivative of BMDA also evaluated in the study.

Efficacy in an Inflammatory Bowel Disease Model

Rectal administration of BMDA in a 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis rat model resulted in a significant amelioration of colonic inflammation.[1][2]

ParameterControl (PBS)BMDA (100 µ g/rat )DMMA (100 µ g/rat )
Colon Damage ScoreHighSignificantly ReducedSignificantly Reduced
Myeloperoxidase (MPO) ActivityHighSignificantly ReducedSignificantly Reduced
CINC-3 LevelsHighSignificantly ReducedSignificantly Reduced
TNF-α LevelsHighSignificantly ReducedSignificantly Reduced
JNK ActivationHighSignificantly ReducedSignificantly Reduced
p38 MAPK ActivationHighSignificantly ReducedSignificantly Reduced

Data summarized from Kim et al., 2023.[1][2][3]

Experimental Protocols

Collagen-Induced Rheumatoid Arthritis (RA) in Mice

Induction: Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was administered 21 days later.[2]

Treatment: From day 21, mice were orally administered with BMDA (0.5 mg in 0.2 mL corn oil) or vehicle control daily for 21 days.[2]

Assessment: Arthritis severity was scored based on erythema and swelling of the paws. Paw thickness was measured using a caliper. At the end of the study, paw tissues were collected for histological and biochemical analysis, including measurement of inflammatory cytokines and oxidative stress markers.[2]

DNBS-Induced Colitis in Rats

Induction: Colitis was induced in male Sprague-Dawley rats by a single intrarectal administration of DNBS in 50% ethanol.[2]

Treatment: BMDA (100 µg in 0.5 mL PBS) or vehicle control was administered rectally for 5 consecutive days, starting 2 hours after DNBS induction.[2]

Assessment: Colon damage was scored based on macroscopic and microscopic evaluation. Colonic tissue was collected to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of inflammatory mediators.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for BMDA and the experimental workflow for the in vivo studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 BMDA BMDA JNK_p38 JNK / p38 MAPK BMDA->JNK_p38 Inhibits IKK IKK BMDA->IKK Inhibits TLR4->JNK_p38 TLR4->IKK MK2 MK2 JNK_p38->MK2 NFkappaB_IkappaB NF-κB - IκB Complex IKK->NFkappaB_IkappaB Phosphorylates IκB IkappaB IκB NFkappaB_active Active NF-κB NFkappaB_IkappaB->NFkappaB_active Releases NF-κB NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkappaB_nucleus->Inflammatory_Genes

Caption: Proposed anti-inflammatory signaling pathway of BMDA.

G cluster_RA Rheumatoid Arthritis Model cluster_IBD Inflammatory Bowel Disease Model RA_Induction Collagen-Induced Arthritis in DBA/1 Mice RA_Treatment Oral Administration: BMDA or Vehicle RA_Induction->RA_Treatment RA_Assessment Assessment: - Arthritis Score - Paw Thickness - Histology - Biomarkers RA_Treatment->RA_Assessment IBD_Induction DNBS-Induced Colitis in SD Rats IBD_Treatment Rectal Administration: BMDA or Vehicle IBD_Induction->IBD_Treatment IBD_Assessment Assessment: - Colon Damage Score - MPO Activity - Inflammatory Mediators IBD_Treatment->IBD_Assessment

Caption: In vivo experimental workflows for RA and IBD models.

References

Cross-Reactivity Profile of Methylbenzyl(cyclohexylmethyl)amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data regarding the cross-reactivity of Methylbenzyl(cyclohexylmethyl)amine with various receptors. Despite searches for the compound and its synonyms, including N-(cyclohexylmethyl)-N-methylaniline and N-(Cyclohexylmethyl)-N-methylbenzenamine, no specific studies detailing its binding affinities or functional activities at a range of receptor targets could be identified.

This absence of empirical data prevents the construction of a detailed comparison guide as requested. The core requirements for such a guide, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without access to primary research investigating the pharmacological profile of this specific molecule.

While direct data is unavailable, the structural characteristics of this compound may offer some speculative insights into its potential for receptor interactions. The molecule incorporates a tertiary amine, a cyclohexyl moiety, and a benzyl group, features present in various pharmacologically active compounds. For instance, structurally related arylcyclohexylamines are known to interact with the N-methyl-D-aspartate (NMDA) receptor. However, it is crucial to emphasize that such structural similarities do not guarantee a similar pharmacological profile, and any potential cross-reactivity would need to be confirmed through experimental validation.

To facilitate future research in this area, a generalized workflow for assessing the cross-reactivity of a novel compound is presented below.

General Experimental Workflow for Receptor Cross-Reactivity Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Receptor Binding Assay Primary Receptor Binding Assay Compound Synthesis\nand Purification->Primary Receptor Binding Assay Test Compound Broad Receptor Panel Screening\n(e.g., Eurofins SafetyScreen, CEREP BioPrint) Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) Primary Receptor Binding Assay->Broad Receptor Panel Screening\n(e.g., Eurofins SafetyScreen, CEREP BioPrint) High-throughput Dose-Response Binding Assays\n(Ki determination) Dose-Response Binding Assays (Ki determination) Broad Receptor Panel Screening\n(e.g., Eurofins SafetyScreen, CEREP BioPrint)->Dose-Response Binding Assays\n(Ki determination) Identified Hits Orthogonal Functional Assays\n(e.g., cAMP, Ca2+ flux, IP1) Orthogonal Functional Assays (e.g., cAMP, Ca2+ flux, IP1) Dose-Response Binding Assays\n(Ki determination)->Orthogonal Functional Assays\n(e.g., cAMP, Ca2+ flux, IP1) Confirmed Binding Signaling Pathway Analysis Signaling Pathway Analysis Orthogonal Functional Assays\n(e.g., cAMP, Ca2+ flux, IP1)->Signaling Pathway Analysis Functional Activity In vivo / In vitro Models In vivo / In vitro Models Signaling Pathway Analysis->In vivo / In vitro Models Pathway Elucidation

Figure 1. A generalized workflow for determining the cross-reactivity profile of a test compound.

Hypothetical Signaling Pathway Investigation

Should this compound be found to interact with a G-protein coupled receptor (GPCR), for example, the subsequent investigation of its impact on downstream signaling pathways would be crucial. A simplified, hypothetical signaling cascade for a Gq-coupled GPCR is illustrated below.

G Ligand Ligand GPCR (Gq) GPCR (Gq) Ligand->GPCR (Gq) Binds PLC Phospholipase C GPCR (Gq)->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca2+ Release from ER IP3->Ca2_release Cellular_Response Cellular Response PKC->Cellular_Response Ca2_release->Cellular_Response

Figure 2. A simplified diagram of a Gq-coupled GPCR signaling pathway.

A Comparative Guide to the Synthesis of Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to Methylbenzyl(cyclohexylmethyl)amine, a tertiary amine with potential applications in pharmaceutical research and development. The two principal methods explored are reductive amination and N-alkylation. This document offers a detailed examination of their respective methodologies, performance metrics, and experimental protocols to aid in the selection of the most suitable synthesis strategy.

Method 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[1] For the synthesis of this compound, this involves the reaction of cyclohexanecarboxaldehyde with N-methylbenzylamine.

Experimental Protocol (Adapted from similar reductive amination procedures)[3]

Materials:

  • Cyclohexanecarboxaldehyde

  • N-methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in methanol or DCE, add N-methylbenzylamine (1.0-1.2 eq).

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • In a separate flask, prepare a suspension of the reducing agent (Sodium triacetoxyborohydride, 1.5 eq, is often preferred for its mildness and selectivity) in the same solvent.

  • Slowly add the reducing agent to the reaction mixture. Control the addition rate to manage any effervescence.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Method 2: N-Alkylation

N-alkylation is a classical method for the synthesis of amines, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. For the synthesis of this compound, two pathways are feasible: the reaction of N-methylcyclohexanemethanamine with a benzyl halide or the reaction of N-benzyl-N-methylamine with a cyclohexylmethyl halide. The former is generally more practical due to the commercial availability of the starting materials.

Experimental Protocol (Adapted from similar N-alkylation procedures)

Materials:

  • N-methylcyclohexanemethanamine

  • Benzyl bromide or Benzyl chloride

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of N-methylcyclohexanemethanamine (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Comparative Analysis

ParameterReductive AminationN-Alkylation
Starting Materials Cyclohexanecarboxaldehyde, N-methylbenzylamineN-methylcyclohexanemethanamine, Benzyl halide
Reagents Mild reducing agents (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, TEA), Alkyl halide
Reaction Conditions Typically mild (room temperature)Often requires heating
Byproducts Borate salts, waterHalide salts
Selectivity Generally high, avoids over-alkylationRisk of quaternary ammonium salt formation
Atom Economy Generally higherLower due to the use of a base and halide leaving group
Reported Yields (for similar reactions) Good to excellent (70-95%)[3]Moderate to good (60-85%)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product A Cyclohexanecarboxaldehyde C Imine Formation (Acid Catalyst, optional) A->C B N-methylbenzylamine B->C D In situ Reduction (e.g., NaBH(OAc)₃) C->D E This compound D->E

Caption: Reductive Amination Workflow

N_Alkylation cluster_reactants Reactants cluster_process Process cluster_product Product A N-methylcyclohexanemethanamine D Nucleophilic Substitution A->D B Benzyl Halide B->D C Base (e.g., K₂CO₃) C->D E This compound D->E

Caption: N-Alkylation Workflow

Conclusion

Both reductive amination and N-alkylation are viable methods for the synthesis of this compound.

Reductive amination offers the advantages of being a one-pot reaction with generally higher yields and better atom economy. The mild reaction conditions and the avoidance of harsh reagents make it an attractive choice, particularly for scale-up operations.

N-alkylation , while a more traditional approach, can also be effective. However, it may require more stringent control of reaction conditions to prevent the formation of quaternary ammonium salt byproducts. The choice of base and solvent can significantly impact the reaction efficiency.

For researchers aiming for a high-yielding, selective, and operationally simple synthesis, reductive amination is generally the recommended method . However, the availability of starting materials and specific laboratory constraints may make N-alkylation a suitable alternative. It is always recommended to perform small-scale optimization studies for either method to achieve the best results for a specific application.

References

Benchmarking Catalyst Performance: A Comparative Analysis of Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Methylbenzyl(cyclohexylmethyl)amine's catalytic performance remains elusive due to a lack of publicly available experimental data. Extensive searches of scientific literature and patent databases did not yield any studies reporting its use as a catalyst, and therefore no quantitative data on its efficacy in chemical transformations is available.

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that directly impacts reaction efficiency, yield, and stereoselectivity. Comparison guides based on empirical data are invaluable tools in this process. However, for N-Methyl-N-(1-phenylethyl)cyclohexanemethanamine, also known as this compound, there is a conspicuous absence of such data in the public domain.

While the molecular structure of this compound, a chiral secondary amine, suggests potential applications in asymmetric catalysis, this promise has not been substantiated in published research. Chiral amines are a well-established class of organocatalysts frequently employed in a variety of stereoselective reactions, including but not limited to:

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Asymmetric Aldol Reactions: The stereoselective formation of β-hydroxy carbonyl compounds.

  • Asymmetric Mannich Reactions: The aminoalkylation of a carbonyl compound.

  • Enantioselective Alkylation of Aldehydes and Ketones: The formation of carbon-carbon bonds at the α-position of a carbonyl group.

In the absence of specific data for this compound, a general workflow for benchmarking a novel catalyst is presented below. This workflow outlines the necessary experimental comparisons and data presentation required for a comprehensive evaluation.

General Experimental Workflow for Catalyst Benchmarking

A robust benchmarking study would involve comparing the performance of this compound against a panel of well-established catalysts in a model reaction.

experimental_workflow General Experimental Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting reaction_selection Select Model Reaction (e.g., Michael Addition) catalyst_selection Select Benchmark Catalysts (e.g., Proline, MacMillan Catalyst) reaction_selection->catalyst_selection reaction_setup Set up Parallel Reactions: - Target Catalyst - Benchmark Catalysts - Control (No Catalyst) catalyst_selection->reaction_setup optimization Vary Reaction Parameters: - Temperature - Solvent - Concentration - Catalyst Loading reaction_setup->optimization data_collection Monitor Reaction Progress (TLC, GC/LC-MS) Isolate and Purify Products optimization->data_collection performance_metrics Determine Key Performance Metrics: - Yield (%) - Enantiomeric Excess (% ee) - Diastereomeric Ratio (dr) data_collection->performance_metrics reporting Summarize Data in Comparative Tables Publish Findings performance_metrics->reporting signaling_pathway Generic Enamine Catalysis Cycle catalyst Chiral Secondary Amine Catalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde aldehyde Aldehyde (Substrate) aldehyde->enamine adduct Iminium Ion Adduct enamine->adduct + Electrophile electrophile Electrophile electrophile->adduct adduct->catalyst Regeneration product Enantioenriched Product adduct->product + H2O (Hydrolysis)

A Head-to-Head Comparison of Methylbenzyl(cyclohexylmethyl)amine and Structurally Related Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methylbenzyl(cyclohexylmethyl)amine and its structural analogs, focusing on their pharmacological activity as monoamine reuptake inhibitors. The information presented is intended to support research and drug development efforts in the fields of neuroscience and psychopharmacology.

Introduction

This compound and its related compounds are a class of molecules with the potential to modulate the levels of key neurotransmitters in the brain—dopamine, norepinephrine, and serotonin—by inhibiting their respective transporters (DAT, NET, and SERT). Due to their structural similarities to known psychostimulants and antidepressants, these compounds are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. This guide aims to provide a comparative analysis of their performance based on available experimental data.

Chemical Structures

The core structure of the compounds discussed in this guide features a cyclohexylmethylamine moiety with varying substitutions on the nitrogen and benzyl groups.

Figure 1: Core Chemical Structures

Caption: Chemical structures of this compound and a key structural isomer, N-Methyl-1-(1-phenylcyclohexyl)methanamine.

Comparative Pharmacological Data

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters. The following table summarizes the available in vitro data for a key structural isomer of this compound. Unfortunately, at the time of this publication, specific pharmacological data for this compound itself is not publicly available.

Table 1: In Vitro Monoamine Transporter Inhibition Profile

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Reference
N-Methyl-1-(1-phenylcyclohexyl)methanamine1698521[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity.

This data indicates that N-Methyl-1-(1-phenylcyclohexyl)methanamine is a potent inhibitor of all three monoamine transporters, with a preference for the dopamine transporter.[1] This profile suggests its potential as a triple reuptake inhibitor (TRI). TRIs are of interest for the treatment of major depressive disorder and other conditions, as they may offer a broader spectrum of efficacy compared to more selective agents.[1]

Structure-Activity Relationships (SAR)

While data on a wide range of analogs is limited, some general structure-activity relationships can be inferred from related classes of compounds. For N-substituted cyclohexylamine derivatives, the nature and size of the substituents on the nitrogen atom and the aromatic ring significantly influence both the potency and selectivity for the different monoamine transporters.

For instance, in related series of monoamine reuptake inhibitors, modifications to the N-substituent can drastically alter the affinity for DAT, SERT, and NET.

Signaling Pathways

As monoamine reuptake inhibitors, this compound and its analogs are expected to modulate downstream signaling pathways by increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin. These neurotransmitters activate a variety of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events.

Figure 2: General Signaling Pathway for Monoamine Reuptake Inhibitors

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Neurotransmitter Dopamine / Norepinephrine / Serotonin SynapticVesicle->Neurotransmitter Release MA_Transporter Monoamine Transporter (DAT, NET, SERT) Compound This compound or Analog Compound->MA_Transporter Inhibition Neurotransmitter->MA_Transporter GPCR GPCRs (Dopamine, Adrenergic, Serotonin Receptors) Neurotransmitter->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger (cAMP, IP₃/DAG) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascades (PKA, PKC, ERK) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Inhibition of monoamine transporters leads to increased neurotransmitter levels in the synaptic cleft, enhancing postsynaptic receptor signaling.

The primary signaling cascades initiated by the activation of these GPCRs include:

  • cAMP Pathway: Activation of Gs-coupled receptors (e.g., certain dopamine and adrenergic receptors) stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Conversely, activation of Gi-coupled receptors (e.g., other dopamine and serotonin receptors) inhibits adenylyl cyclase, decreasing cAMP levels.

  • Phosphoinositide Pathway: Activation of Gq-coupled receptors (e.g., certain adrenergic and serotonin receptors) stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

  • MAPK/ERK Pathway: Both G-protein-dependent and independent (e.g., via β-arrestin) pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). ERK phosphorylation is a key downstream event that regulates gene expression and cellular proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize monoamine reuptake inhibitors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine, norepinephrine, and serotonin transporters.

Figure 3: Radioligand Binding Assay Workflow

G Start Start PrepareMembranes Prepare cell membranes expressing DAT, NET, or SERT Start->PrepareMembranes Incubate Incubate membranes with radioligand and test compound PrepareMembranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine Ki values Quantify->Analyze End End Analyze->End

Caption: A typical workflow for a radioligand binding assay to determine transporter affinity.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Incubation: Membranes are incubated in a buffer solution containing a specific radioligand and varying concentrations of the test compound. Commonly used radioligands include:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional potency (e.g., IC₅₀ for inhibition of uptake) and efficacy of the test compounds at the monoamine transporters.

Methodology:

  • Cell Culture: Cells stably expressing the transporter of interest are plated in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with buffer containing varying concentrations of the test compound.

  • Uptake Initiation: A radioactively labeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

  • Uptake Termination: After a defined incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration-dependent inhibition of substrate uptake is analyzed to determine the IC₅₀ value of the test compound.

These assays are used to investigate the functional consequences of receptor activation following the inhibition of monoamine reuptake.

cAMP Assay Methodology:

  • Cell Stimulation: Cells expressing the GPCR of interest are incubated with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

ERK Phosphorylation Assay Methodology:

  • Cell Stimulation: Cells are treated with the test compound for a specific duration.

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are measured, typically by Western blotting or a plate-based immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the compound concentration to generate dose-response curves.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential to act as monoamine reuptake inhibitors. The available data on the structural isomer, N-Methyl-1-(1-phenylcyclohexyl)methanamine, demonstrates potent activity at all three major monoamine transporters, highlighting the potential for a triple reuptake inhibitor profile.[1] Further research, including the synthesis and pharmacological evaluation of this compound and a broader range of its derivatives, is warranted to fully elucidate their structure-activity relationships, selectivity profiles, and therapeutic potential. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of these and other novel monoamine reuptake inhibitors.

References

Comparative Guide to Confirming the Mechanism of Action of Methylbenzyl(cyclohexylmethyl)amine via Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the mechanism of action of a novel compound, Methylbenzyl(cyclohexylmethyl)amine (MBCHA), hypothesized to be a G protein-coupled receptor (GPCR) modulator. We present a series of secondary assays to functionally characterize the compound, comparing its activity profile against known standards. Detailed experimental protocols, comparative data tables, and pathway visualizations are provided to support researchers in their drug discovery efforts.

Introduction and Hypothesized Mechanism

This compound (MBCHA) is a novel small molecule identified in a primary high-throughput screen. Initial results suggest an affinity for a Gq-coupled receptor, a class of GPCRs that, upon activation, stimulate phospholipase C (PLC).[1][2][3] This guide outlines the logical workflow and essential secondary assays required to confirm and characterize this proposed mechanism of action. The objective is to determine if MBCHA acts as an agonist, antagonist, or allosteric modulator and to quantify its potency and efficacy.

The following diagram illustrates the logical workflow for confirming the compound's mechanism of action, moving from initial binding characterization to functional pathway analysis.

G_1 start Primary Hit from HTS: MBCHA shows affinity for a Gq-coupled receptor binding_char Assay 1: Binding Characterization (Radioligand Binding Assay) start->binding_char Determine Affinity (Ki) & Binding Site functional_char Assay 2: Functional Confirmation (Gq Pathway Activation) binding_char->functional_char Confirm Functional Activity bias_char Assay 3: Biased Signaling Assessment (β-Arrestin Recruitment Assay) functional_char->bias_char Assess Pathway Selectivity conclusion Confirmed Mechanism of Action: Characterization of MBCHA as Agonist/Antagonist bias_char->conclusion Synthesize Data

Caption: Logical workflow for MoA confirmation of MBCHA.

Assay 1: Radioligand Binding for Affinity Determination

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[4] A competitive binding assay is used to determine the binding affinity (Ki) of the unlabeled test compound (MBCHA) by measuring its ability to displace a radiolabeled ligand with known affinity.[4][5]

Comparative Binding Affinity Data

CompoundTypeBinding Affinity (Ki) in nM
MBCHA Test Compound15.2
Standard AgonistReference5.8
Standard AntagonistReference2.1

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target Gq-coupled receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[6]

    • Centrifuge the homogenate to pellet the membranes.[6]

    • Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration using a suitable method like the BCA assay.[6]

  • Assay Setup:

    • Perform the assay in a 96-well plate.[6]

    • To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard antagonist, typically at its Kd concentration), and varying concentrations of the unlabeled test compound (MBCHA) or reference compounds.[4]

  • Incubation:

    • Incubate the plates for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[6]

  • Separation and Counting:

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[4][6]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.[6]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.

    • Calculate the IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

G_2 reagents Combine Reagents: 1. Receptor Membranes 2. Radioligand ([L]) 3. Unlabeled Ligand (MBCHA) incubation Incubate to Reach Equilibrium reagents->incubation filtration Vacuum Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Bound [L]) filtration->counting analysis Data Analysis (Calculate IC50 -> Ki) counting->analysis

Caption: Experimental workflow for the radioligand binding assay.

Assay 2: Functional Confirmation via Gq Signaling Pathway

To confirm that binding of MBCHA to the receptor translates into a functional response, we must measure the activation of the Gq signaling pathway. Gq protein activation stimulates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[1][2] Measuring this calcium flux is a robust method for quantifying Gq-coupled receptor activation.

G_3 ligand MBCHA (Agonist) receptor Gq-Coupled Receptor ligand->receptor Binds g_protein Gq Protein (α, β, γ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Intracellular Ca²⁺ Release er->ca_release Triggers

Caption: The Gq protein signaling cascade.

Comparative Functional Activity Data (Calcium Flux)

CompoundTypePotency (EC50) in nMEfficacy (% of Standard Agonist)
MBCHA Test Compound45.6 92%
Standard AgonistReference12.3100%
Standard AntagonistReferenceNo activity0%

Experimental Protocol: Calcium Flux Assay

  • Cell Culture:

    • Plate cells expressing the target receptor in black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.

    • Incubate the cells as per the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C) to allow for dye loading.

  • Compound Addition:

    • Prepare serial dilutions of MBCHA and reference compounds.

    • Using a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR), measure the baseline fluorescence.

    • Inject the compounds into the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Determine the maximum fluorescence signal for each concentration of the compound.

    • Plot the response against the log concentration of the compound to generate a dose-response curve.

    • Calculate the EC50 (potency) and Emax (efficacy) values from the curve.

Assay 3: β-Arrestin Recruitment for Biased Signaling Assessment

Upon activation, GPCRs are phosphorylated, which promotes the binding of β-arrestin proteins.[8] This interaction is critical for receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades.[8][9] Assessing β-arrestin recruitment is crucial for understanding the full pharmacological profile of a compound and identifying potential "biased agonism," where a ligand preferentially activates one pathway (e.g., G protein) over another (e.g., β-arrestin).[9]

Comparative β-Arrestin Recruitment Data

CompoundTypePotency (EC50) in nMEfficacy (% of Standard Agonist)
MBCHA Test Compound128.1 65%
Standard AgonistReference85.4100%

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

This protocol is based on enzyme fragment complementation technology.[10]

  • Cell Line:

    • Use an engineered cell line co-expressing the target GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[10]

  • Cell Plating:

    • Plate the PathHunter® cells in a 384-well white, solid-bottom assay plate and incubate overnight.[10]

  • Compound Stimulation:

    • Prepare serial dilutions of MBCHA and the reference agonist.

    • Add the compounds to the cells and incubate for a specified time (e.g., 60-90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the detection reagents containing the enzyme substrate to the wells.

    • Incubate at room temperature for approximately 60 minutes to allow the complemented enzyme to process the substrate.

  • Measurement and Analysis:

    • Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

    • Plot the signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.

G_4 cluster_0 ligand MBCHA (Agonist) receptor GPCR-ProLink ligand->receptor 1. Activation grk GRK receptor->grk 2. GRK Phosphorylation p_receptor Phosphorylated GPCR-ProLink arrestin β-Arrestin-EA p_receptor->arrestin 3. Recruitment complex Recruitment Complex (Enzyme Complementation) signal Luminescent Signal complex->signal 4. Signal Generation

Caption: Workflow of a β-arrestin enzyme complementation assay.

Summary and Interpretation

The collective data from these secondary assays provides a detailed profile of MBCHA's mechanism of action.

  • Binding Affinity: The radioligand binding assay confirms that MBCHA binds to the target receptor with a respectable affinity (Ki = 15.2 nM), comparable to known ligands.

  • Functional Agonism: The calcium flux assay demonstrates that this binding is functionally relevant, as MBCHA potently stimulates the Gq signaling pathway (EC50 = 45.6 nM) with high efficacy (92%). This confirms MBCHA is a strong agonist for the Gq pathway.

  • Signaling Bias: A comparison of the functional data reveals a potential signaling bias. MBCHA is more potent and efficacious at activating the Gq pathway (EC50 = 45.6 nM, Emax = 92%) than it is at recruiting β-arrestin (EC50 = 128.1 nM, Emax = 65%). This suggests that MBCHA may be a G protein-biased agonist, a property that could have significant therapeutic implications.

The secondary assays confirm that this compound is a potent, Gq-biased agonist of the target receptor. This comprehensive characterization provides the critical data needed to advance MBCHA into further preclinical development and illustrates a robust methodology for confirming the mechanism of action for novel GPCR modulators.

References

In vivo validation of in vitro results for Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparative Guide to the In Vivo and In Vitro Validation of N-Benzylphenethylamines, a Class of Compounds Related to Methylbenzyl(cyclohexylmethyl)amine

Disclaimer: As of November 2025, a thorough literature search did not yield specific in vivo or in vitro validation studies for the compound this compound. Therefore, this guide provides a comparative analysis of a closely related and extensively studied class of compounds: N-Benzylphenethylamines (NBOMes). The experimental data and methodologies presented herein are for these related compounds and serve as a valuable reference for researchers interested in the validation of novel psychoactive amines.

N-Benzylphenethylamines are a class of serotonergic hallucinogens that have been the subject of numerous studies to understand their structure-activity relationships, pharmacological effects, and toxicological profiles. This guide compares the in vitro and in vivo findings for this class, providing insights into how laboratory results translate to whole-organism responses.

Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize key quantitative data from studies on N-benzylphenethylamine analogues, highlighting the impact of different chemical substitutions on their biological activity.

Table 1: In Vitro Receptor Binding Affinities and Functional Activities

Compound5-HT2A Binding Affinity (Ki, nM)5-HT2C Binding Affinity (Ki, nM)5-HT2A Functional Activity (EC50, nM)Reference
25B-NBOMe0.271.00.44[1]
25I-NBOMe0.0440.410.07[1]
2C-B1.02.011[2]
Mescaline-NBOMe3.52914[2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineEC50 (µM)Reference
25B-NBOMeSH-SY5Y58.7[2]
25I-NBOMeSH-SY5Y45.3[2]
2C-BSH-SY5Y83.2[2]
Mescaline-NBOMeSH-SY5Y158.4[2]

Table 3: In Vivo Behavioral Effects in Zebrafish

CompoundBehavioral ClusterPrimary EffectReference
24H-NBFAnxiogenic/HypolocomotorReduced Locomotion[3][4]
34H-NBOMe(F)Anxiolytic/Hallucinogenic-likeReduced Anxiety[3][4]
24H-NBBrAnxiogenic/Hallucinogenic-likeIncreased Anxiety[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed to remove any unbound radioligand. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Differentiated SH-SY5Y (human neuroblastoma) or HepG2 (human hepatoma) cells are seeded into 96-well plates and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated.[2]

In Vivo Behavioral Assay in Adult Zebrafish

Zebrafish are a powerful model for screening the neuroactive properties of novel compounds.[3][4]

  • Acclimation: Adult zebrafish are individually placed in tanks and allowed to acclimate for a period before drug administration.

  • Drug Administration: The test compounds are administered by immersing the fish in a solution containing the desired concentration of the drug.

  • Behavioral Recording: Following drug exposure, the behavior of the zebrafish is recorded using a video tracking system. Key behavioral endpoints include locomotion (total distance moved, velocity) and anxiety-like behavior (time spent in the top vs. bottom of the tank).

  • Data Analysis: The recorded behavioral data is analyzed to identify significant differences between the control and drug-treated groups. Computational analyses can be used to classify compounds into different behavioral clusters based on their overall behavioral profile.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of N-benzylphenethylamines.

signaling_pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activation NBOMe N-Benzylphenethylamine (e.g., 25I-NBOMe) NBOMe->5HT2A_Receptor Agonist Binding PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified signaling pathway of N-benzylphenethylamines via the 5-HT2A receptor.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Receptor_Binding Receptor Binding Assays (Determine Ki) Data_Correlation Correlate In Vitro and In Vivo Data Receptor_Binding->Data_Correlation Functional_Assays Functional Assays (Determine EC50) Functional_Assays->Data_Correlation Cytotoxicity Cytotoxicity Assays (Determine EC50) Cytotoxicity->Data_Correlation Animal_Model Animal Model Selection (e.g., Zebrafish, Rodents) Behavioral_Testing Behavioral Testing (Locomotion, Anxiety) Animal_Model->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Brain Monoamines) Behavioral_Testing->Neurochemical_Analysis Neurochemical_Analysis->Data_Correlation Compound_Synthesis Novel Compound Synthesis Compound_Synthesis->Receptor_Binding Compound_Synthesis->Functional_Assays Compound_Synthesis->Cytotoxicity

Caption: General workflow for the validation of novel psychoactive compounds.

References

Comparative Docking Studies of Methylbenzyl(cyclohexylmethyl)amine Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, a dedicated comparative docking study focused specifically on a series of Methylbenzyl(cyclohexylmethyl)amine derivatives against a single biological target could not be located. While research on related amine derivatives and general virtual screening methodologies is abundant, specific and comparative quantitative data for the requested compound class remains elusive in publicly accessible research.

This guide, therefore, aims to provide a framework for conducting such a study and presents information on a closely related synthesized compound, highlighting the current gap in the literature for this specific chemical scaffold.

Introduction to Docking Studies in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. The output of a docking study typically includes a docking score, which is an estimation of the binding affinity, and a predicted binding pose of the ligand in the active site of the protein. By comparing the docking scores of a series of related compounds, researchers can infer structure-activity relationships (SAR) and prioritize derivatives for synthesis and biological testing.

A Related Compound: (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine

While a comparative study is unavailable, the synthesis and characterization of a structurally related compound, (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, has been reported.[1][2] This molecule shares the core benzyl and cyclohexyl moieties of interest. The published research suggests its potential as a ligand for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases.[1] However, the study focused on the synthetic methodology and characterization of the compound and did not include any molecular docking data.

Proposed Framework for a Comparative Docking Study

For researchers interested in pursuing a comparative docking study of this compound derivatives, the following experimental workflow is proposed:

experimental_workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (Run docking algorithm, generate poses) ligand_prep->docking protein_prep Protein Preparation (Select target, remove water, add hydrogens) protein_prep->docking scoring Scoring and Ranking (Calculate binding affinities, rank derivatives) docking->scoring visualize Visualization and Interaction Analysis (Analyze binding poses and interactions) scoring->visualize sar Structure-Activity Relationship (SAR) (Correlate structure with docking scores) visualize->sar

Figure 1. Proposed workflow for a comparative docking study.

Experimental Protocols

1. Ligand Preparation:

  • A series of this compound derivatives would be designed with systematic variations in substituents on the benzyl and/or cyclohexyl rings.

  • The 2D structures of these derivatives would be drawn using chemical drawing software and converted to 3D structures.

  • Energy minimization of the 3D structures would be performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.

2. Protein Preparation:

  • A relevant biological target would be selected based on the therapeutic area of interest. For example, based on the potential of the related compound, acetylcholinesterase (PDB ID: 4EY7) could be a target.

  • The 3D crystal structure of the target protein would be obtained from the Protein Data Bank (PDB).

  • The protein structure would be prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges. The active site for docking would be defined based on the co-crystallized ligand or through literature review.

3. Molecular Docking:

  • A validated docking program (e.g., AutoDock Vina, Glide, GOLD) would be used to perform the docking calculations.

  • Each prepared ligand would be docked into the defined active site of the prepared protein.

  • The docking algorithm would generate a set of possible binding poses for each ligand and calculate the corresponding binding affinities (docking scores), typically in kcal/mol.

4. Data Analysis and Visualization:

  • The docking scores for all derivatives would be compiled into a table for comparison.

  • The binding poses of the top-scoring compounds would be visualized to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.

  • Structure-activity relationships would be derived by correlating the structural modifications of the derivatives with their predicted binding affinities.

Data Presentation (Hypothetical)

If such a study were conducted, the quantitative data would be summarized in a table similar to the one below:

Compound IDSubstitution on Benzyl RingSubstitution on Cyclohexyl RingDocking Score (kcal/mol)Key Interacting Residues
MBD-1 HH-7.5Tyr334, Trp84, Phe330
MBD-2 4-ClH-8.2Tyr334, Trp84, Phe330
MBD-3 4-OCH3H-7.9Tyr334, Trp84, Phe330
MBD-4 H4-OH-8.0Tyr334, Trp84, Ser200
... ............

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

While a direct comparative docking study of this compound derivatives is not currently available in the scientific literature, this guide provides a clear framework and methodology for researchers to conduct such an investigation. The synthesis of a related compound suggests potential biological activity, warranting further exploration of this chemical scaffold. A systematic in silico docking study would be a valuable first step in elucidating the structure-activity relationships of these derivatives and identifying promising candidates for further drug development efforts. Researchers in the fields of medicinal chemistry and computational drug design are encouraged to explore this area to fill the existing knowledge gap.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylbenzyl(cyclohexylmethyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of methylbenzyl(cyclohexylmethyl)amine, ensuring safety, and regulatory compliance.

This compound is an amine-based compound that, due to its chemical properties, requires careful handling and disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to established protocols is therefore non-negotiable.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of fumes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1] The following steps outline the general procedure:

  • Waste Identification and Segregation :

    • Clearly identify the waste as "Hazardous Waste."[3][4]

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1][3] Specifically, store it away from acids and strong oxidizing agents.[1][5]

  • Container Selection and Labeling :

    • Use a compatible, leak-proof container with a secure screw-on cap.[6][7][8] The original container is often the best choice if it is in good condition.[7][8]

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., Corrosive, Harmful), and the accumulation start date.[3][4][9]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA within your laboratory.[3]

    • Ensure the SAA is a secure area, away from drains and sources of ignition.

    • Secondary containment, such as a larger, chemically resistant tray or bin, is required to contain any potential leaks.[6]

  • Arranging for Pickup and Disposal :

    • Once the container is full or has been in storage for the maximum allowable time (check with your institution's guidelines, often 90 days), arrange for a waste pickup through your EH&S department.[6]

    • Do not dispose of this compound down the drain or in regular trash.[1][10]

Hazard Profile of Structurally Related Amines

Hazard ClassificationN-Methylcyclohexylamine[11]N-Benzylmethylamine[5][12](R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride[2]
Acute Toxicity Harmful if swallowed, Harmful in contact with skinToxic if swallowedNot Classified
Skin Corrosion/Irritation Causes severe skin burns and eye damageCauses severe skin burns and eye damageCauses skin irritation
Eye Damage/Irritation Causes severe skin burns and eye damageCauses serious eye damageCauses serious eye irritation
Flammability Flammable liquid and vaporCombustible liquidNot Classified

This table summarizes hazard information from safety data sheets of structurally similar compounds to provide an indication of the potential hazards of this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) identify_waste->segregate_waste select_container Select Compatible, Leak-Proof Container with Secure Cap segregate_waste->select_container label_container Label with: 'Hazardous Waste' Chemical Name Hazards Date select_container->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_in_saa request_pickup Container Full or Time Limit Reached? store_in_saa->request_pickup request_pickup->store_in_saa No contact_ehs Contact EH&S for Hazardous Waste Pickup request_pickup->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.

References

Essential Safety and Logistics for Handling Methylbenzyl(cyclohexylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methylbenzyl(cyclohexylmethyl)amine was located. The following guidance is based on the known hazards of structurally similar corrosive and potentially flammable liquid amines. Users must conduct a thorough risk assessment for their specific application and consult with their institution's safety officer.

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The information is designed to be immediately applicable to laboratory operations, ensuring the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE) and Engineering Controls

Given the corrosive and potentially flammable nature of similar amine compounds, a stringent approach to personal and environmental protection is mandatory. The following table summarizes the required engineering controls and personal protective equipment.

Control/PPESpecificationRationale
Engineering Controls
VentilationUse only within a certified chemical fume hood.To minimize inhalation of potentially harmful and corrosive vapors.[1][2]
Safety Shower & EyewashMust be located in the immediate work area.For rapid decontamination in case of skin or eye contact.[1][2]
Personal Protective Equipment
Eye and Face ProtectionTight-fitting safety goggles and a face shield.To protect against splashes of corrosive material that can cause severe eye damage.[3][4]
Hand ProtectionChemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause severe burns and irritation.[3][5] It is crucial to inspect gloves before each use and dispose of them properly after handling.
Skin and Body ProtectionChemical-resistant lab coat or apron, long pants, and closed-toe shoes.To protect against accidental splashes and skin exposure.[3][5]
Respiratory ProtectionA NIOSH-approved respirator may be required for certain operations.Necessary if there is a risk of exceeding exposure limits or if ventilation is inadequate. A written respiratory protection program should be in place.[4]

Operational Plan for Safe Handling

Following a step-by-step procedure is critical to minimize risks during the handling of this compound.

Preparation:

  • Review Safety Data Sheets: Before beginning work, review the SDS for any similar chemicals to re-familiarize yourself with the hazards.[3]

  • Ensure Clear Workspace: The chemical fume hood should be free of clutter and contain all necessary equipment.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and operational.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Grounding: If the chemical is flammable and being transferred in large quantities, ensure that containers are properly grounded to prevent static discharge.[1]

  • Dispensing: When transferring the chemical, pour slowly and carefully to avoid splashing.[6] Always add the amine to other reagents; never the other way around, especially with water, to avoid a violent reaction.[6]

  • Keep Containers Closed: When not in use, ensure that the container is tightly sealed to prevent the release of vapors.[7][8]

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[9]

Operational Workflow Diagram

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of Similar Compounds prep2 Clear and Prepare Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Ground Containers (if flammable) prep4->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Identify Waste Streams: Segregate waste into the following categories:

    • Unused or excess this compound.

    • Contaminated solids (e.g., pipette tips, absorbent pads).

    • Contaminated PPE (e.g., gloves).

  • Use Compatible Containers: Collect all waste in clearly labeled, sealed, and chemically compatible containers.[7][8] Do not overfill waste containers; they should be filled to no more than 75% capacity.[10]

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name, and any associated hazards (e.g., Corrosive, Flammable).[11]

Storage and Disposal:

  • Temporary Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[7]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[7][11]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container labels should be defaced before disposal as regular trash.[11]

Disposal Logic Diagram

DisposalPlan cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate Waste Streams (Liquid, Solid, PPE) collect2 Use Labeled, Compatible Containers collect1->collect2 collect3 Seal Containers Securely collect2->collect3 storage1 Store in Designated Area collect3->storage1 storage2 Ensure Secondary Containment storage1->storage2 disposal1 Contact Environmental Health & Safety storage2->disposal1 disposal2 Arrange for Professional Pickup disposal1->disposal2 disposal3 Triple-Rinse Empty Containers (Dispose of Rinsate as Hazardous)

Caption: A diagram showing the logical flow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.